Methyl 2-(3-chloropropanamido)acetate
Description
Properties
IUPAC Name |
methyl 2-(3-chloropropanoylamino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO3/c1-11-6(10)4-8-5(9)2-3-7/h2-4H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITRNJOBTPJCBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953898-05-0 | |
| Record name | methyl 2-(3-chloropropanamido)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Solubility Profile of Methyl 2-(3-chloropropanamido)acetate: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the anticipated solubility characteristics of Methyl 2-(3-chloropropanamido)acetate in a range of organic solvents. In the absence of specific experimental data for this compound, this document leverages fundamental principles of physical organic chemistry and established methodologies in solubility science to offer predictive insights and practical guidance for researchers, scientists, and drug development professionals. We will explore the molecular structure of Methyl 2-(3-chloropropanamido)acetate, deduce its physicochemical properties, and correlate these with the characteristics of various organic solvents to forecast its solubility behavior. Furthermore, this guide details robust experimental protocols for the precise determination of its solubility, ensuring a self-validating framework for laboratory investigation.
Introduction: The Significance of Solubility in Drug Development
Solubility is a critical physicochemical parameter that profoundly influences a drug candidate's lifecycle, from early-stage discovery and formulation development to its ultimate bioavailability and therapeutic efficacy.[1][2] A thorough understanding of a compound's solubility in various solvent systems is paramount for tasks such as reaction chemistry, purification, formulation, and the development of analytical methods.[3][4] Methyl 2-(3-chloropropanamido)acetate, with its amide and ester functionalities, presents an interesting case study for solubility prediction and determination. This guide aims to provide a detailed roadmap for scientists working with this molecule, enabling informed solvent selection and experimental design.
Molecular Structure and Predicted Physicochemical Properties of Methyl 2-(3-chloropropanamido)acetate
To predict the solubility of Methyl 2-(3-chloropropanamido)acetate, we must first dissect its molecular structure and infer its key physicochemical properties.
Chemical Structure:
-
Functional Groups: The molecule contains a methyl ester (-COOCH₃), a secondary amide (-NH-C=O), and a chloroalkane (-Cl) group.
-
Polarity: The presence of the ester and amide groups, with their polar carbonyl (C=O) and N-H bonds, imparts a significant degree of polarity to the molecule. The electronegative chlorine atom further contributes to this polarity.
-
Hydrogen Bonding: The secondary amide group possesses a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). The ester's carbonyl oxygen can also act as a hydrogen bond acceptor. This capacity for hydrogen bonding is a crucial determinant of its solubility in protic solvents.[5][6][7]
-
Molecular Size and Shape: The molecule is relatively small and linear, which generally favors solubility compared to larger, more complex structures.[8]
Based on these features, Methyl 2-(3-chloropropanamido)acetate is expected to be a polar molecule with the ability to engage in hydrogen bonding.
The Theoretical Framework: "Like Dissolves Like"
The principle of "like dissolves like" is a cornerstone of solubility prediction.[9][10] This principle states that a solute will dissolve best in a solvent that has a similar polarity and hydrogen bonding capability. We can categorize solvents based on these properties to anticipate their effectiveness in dissolving Methyl 2-(3-chloropropanamido)acetate.
Solvent Classification and Predicted Solubility:
| Solvent Class | Key Characteristics | Examples | Predicted Solubility of Methyl 2-(3-chloropropanamido)acetate | Rationale |
| Polar Protic | High polarity, hydrogen bond donors & acceptors | Water, Methanol, Ethanol | High | The solvent's ability to form hydrogen bonds with the amide and ester groups of the solute will facilitate dissolution.[11] |
| Polar Aprotic | High polarity, hydrogen bond acceptors only | Acetone, Acetonitrile, DMSO, DMF | Moderate to High | These solvents can accept hydrogen bonds from the amide N-H and interact via dipole-dipole forces, leading to good solubility.[11] |
| Slightly Polar | Intermediate polarity | Ethyl Acetate, Dichloromethane | Moderate | These solvents can engage in dipole-dipole interactions, but the lack of strong hydrogen bonding may limit solubility compared to more polar solvents.[12] |
| Nonpolar | Low polarity, primarily van der Waals forces | Hexane, Toluene, Diethyl Ether | Low | The significant mismatch in polarity between the solute and solvent will hinder dissolution.[13][14] |
Experimental Determination of Solubility: A Practical Guide
While theoretical predictions are valuable, empirical determination of solubility is essential for accurate and reliable data. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.[15][16][17]
The Equilibrium Shake-Flask Method: A Step-by-Step Protocol
This method involves saturating a solvent with the solute and then quantifying the amount of dissolved solute.
Workflow for the Shake-Flask Method
Caption: Workflow for the equilibrium shake-flask solubility determination method.
Critical Considerations for the Shake-Flask Method:
-
Temperature Control: Solubility is highly temperature-dependent, so maintaining a constant and accurately recorded temperature is crucial.[18][19]
-
Equilibration Time: The time required to reach equilibrium can vary depending on the compound and solvent. It is advisable to analyze samples at multiple time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has plateaued.
-
Solid Phase Analysis: After the experiment, it is good practice to analyze the remaining solid to check for any changes in its physical form (e.g., polymorphism, solvation), which could affect the solubility measurement.
-
Analytical Method Validation: The analytical method used for quantification must be validated for linearity, accuracy, and precision in the chosen solvent system.
High-Throughput Screening (HTS) Methods
For early-stage drug discovery, where rapid screening of multiple compounds and solvents is necessary, high-throughput solubility assays are often employed.[1][20][21][22] These methods, often utilizing miniaturized shake-flask techniques or nephelometry, provide a faster, albeit sometimes less precise, measure of solubility.[15][20]
Conceptual Workflow for High-Throughput Solubility Screening
Caption: A generalized workflow for high-throughput solubility screening.
Conclusion and Practical Implications
Based on its molecular structure, Methyl 2-(3-chloropropanamido)acetate is predicted to exhibit good solubility in polar protic and polar aprotic solvents, moderate solubility in slightly polar solvents, and poor solubility in nonpolar solvents. For practical applications:
-
For Chemical Synthesis and Purification: Solvents like methanol, ethanol, acetonitrile, and acetone are likely to be good choices for dissolving Methyl 2-(3-chloropropanamido)acetate for reactions and subsequent purification steps like crystallization.
-
For Formulation Development: The choice of solvent will depend on the desired dosage form. For liquid formulations, a solvent system that provides the desired solubility and is pharmaceutically acceptable would be required.
-
For Analytical Method Development: Understanding the solubility is key to selecting the appropriate mobile phase for chromatographic analysis (e.g., HPLC, GC) and preparing stock solutions for assays.
This guide provides a robust framework for understanding and experimentally determining the solubility of Methyl 2-(3-chloropropanamido)acetate. By combining theoretical predictions with rigorous experimental validation, researchers can confidently navigate the challenges associated with this critical physicochemical property.
References
-
Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. PubMed. [Link]
-
Hydrogen bonding properties of non-polar solvents. RSC Publishing. [Link]
-
Comparison of the polarity of organic solvents. Chem-Station. [Link]
-
Polarity of Solvents. Georgetown University. [Link]
-
A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. ACS Publications. [Link]
-
High-Throughput Measurement of Compound Solubility and Physical Form with BMI. HORIZON. [Link]
-
High throughput solubility measurement in drug discovery and development. PubMed. [Link]
-
High Throughput Solubility Screening Method for Assessing Feasibility of Developing Self-Emulsifying Lipid Based Formulations. Biopharma Asia. [Link]
-
Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. PubMed. [Link]
-
Polar Protic and Aprotic Solvents. Chemistry LibreTexts. [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]
-
Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]
-
Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Scilit. [Link]
-
Solvents and Polarity. University of Rochester. [Link]
-
Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Semantic Scholar. [Link]
-
Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. Pima Community College. [Link]
-
How do you distinguish the polarity of organic solvent? ResearchGate. [Link]
-
How can you determine the solubility of organic compounds? Quora. [Link]
-
Methyl 2-(acetylamino)-3-chloropropionate. PubChem. [Link]
-
Solubility of Organic Compounds. University of Toronto. [Link]
-
3.1: Physical properties of organic compounds. Chemistry LibreTexts. [Link]
-
Dissecting Solvent Effects on Hydrogen Bonding. PMC. [Link]
-
5.2 How Hydrogen-bonding Influences Properties. Open Oregon Educational Resources. [Link]
- A synthetic method of (R)-methyl 2-amino-3-chloropropanoate hydrochloride.
-
III Analytical Methods. Japan International Cooperation Agency. [Link]
-
factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. IJNRD. [Link]
-
Methyl 2-chloro-3-oxopropanoate. PubChem. [Link]
-
Methyl (2-chlorophenyl)acetate Properties. EPA. [Link]
-
Factors Affecting Solubility. YouTube. [Link]
-
Factors that Affect the Solubility of Drugs. Pharmaguideline. [Link]
-
Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. U.S. Environmental Protection Agency. [Link]
-
13.3: Factors Affecting Solubility. Chemistry LibreTexts. [Link]
-
6.3: Hydrogen Bonding Interactions and Solubility. Chemistry LibreTexts. [Link]
- Method for synthesizing S-2-methyl chloropropionate.
-
Analytical Method for 2,4-D, 2,4-DB and Cloprop (Agricultural Products). Ministry of Health, Labour and Welfare. [Link]
-
Methyl acetate. Wikipedia. [Link]
-
Solvent Miscibility Table. Bohdan. [Link]
-
Vapourtec-Solvent-Miscibility-Table.pdf. Vapourtec. [Link]
Sources
- 1. High throughput solubility measurement in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. env.go.jp [env.go.jp]
- 4. mhlw.go.jp [mhlw.go.jp]
- 5. Hydrogen bonding properties of non-polar solvents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Dissecting Solvent Effects on Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 8. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 9. chem.ws [chem.ws]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Methyl acetate - Wikipedia [en.wikipedia.org]
- 13. research.cbc.osu.edu [research.cbc.osu.edu]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scilit.com [scilit.com]
- 18. scielo.br [scielo.br]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. waters.com [waters.com]
- 22. biopharma-asia.com [biopharma-asia.com]
Methyl 2-(3-chloropropanamido)acetate: Technical Monograph & Synthetic Guide
Abstract
Methyl 2-(3-chloropropanamido)acetate (CAS 953898-05-0) is a specialized bifunctional building block utilized in the synthesis of peptidomimetics, heterocyclic scaffolds, and covalent inhibitor warheads.[1][2][3][4][5][6][7] Structurally composed of a glycine methyl ester core acylated by a 3-chloropropionyl moiety, this compound serves as a "masked" acrylamide equivalent and a versatile electrophile. This technical guide outlines its physicochemical profile, validated synthetic protocols, and reactivity mechanisms, specifically focusing on its role in developing CD73 inhibitors and 2-azetidinone precursors.
Identity & Physicochemical Profile[1][2][4][5][8][9]
This compound is characterized by the presence of a terminal alkyl chloride and a methyl ester, separated by an amide linkage. The dual electrophilic nature (alkyl chloride and ester) requires precise handling to avoid premature cyclization or hydrolysis.
| Property | Specification |
| CAS Number | 953898-05-0 |
| IUPAC Name | Methyl 2-(3-chloropropanamido)acetate |
| Synonyms | Methyl (3-chloropropionyl)glycinate; N-(3-Chloropropionyl)glycine methyl ester |
| Molecular Formula | C₆H₁₀ClNO₃ |
| Molecular Weight | 179.60 g/mol |
| Physical State | White to off-white crystalline solid (typical) |
| Solubility | Soluble in DCM, MeOH, DMSO; Sparingly soluble in water |
| Reactive Moieties | Primary alkyl chloride ( |
Synthetic Protocol (Authoritative)
The synthesis of Methyl 2-(3-chloropropanamido)acetate is most reliably achieved via the Schotten-Baumann acylation of glycine methyl ester hydrochloride. This method is preferred over direct coupling with 3-chloropropanoic acid due to higher yields and simpler purification.
Reaction Scheme
The pathway involves the nucleophilic attack of the glycine amine on the acid chloride carbonyl, followed by elimination of HCl.
Figure 1: Acylation workflow for the synthesis of CAS 953898-05-0.
Step-by-Step Methodology
Reagents:
-
Glycine methyl ester hydrochloride (1.0 equiv)
-
3-Chloropropionyl chloride (1.1 equiv)
-
Triethylamine (Et₃N) (2.2 equiv)
-
Dichloromethane (DCM) (Anhydrous)
Protocol:
-
Preparation: Suspend Glycine methyl ester hydrochloride (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under an inert atmosphere (
or Ar). -
Deprotonation: Cool the suspension to 0°C. Dropwise add Et₃N (22 mmol). The solution will clear as the free amine is liberated.
-
Acylation: Add 3-Chloropropionyl chloride (11 mmol) dropwise over 15 minutes, maintaining the temperature below 5°C to prevent bis-acylation or polymerization.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor by TLC (System: EtOAc/Hexane 1:1) or LC-MS.
-
Workup: Quench with water (20 mL). Wash the organic layer with 1M HCl (to remove unreacted amine), saturated
, and brine. -
Purification: Dry over
, filter, and concentrate in vacuo. Recrystallize from EtOAc/Hexane if necessary.
Mechanistic Note: The use of 2.2 equivalents of base is critical: 1.0 eq neutralizes the HCl salt of the starting material, and 1.2 eq scavenges the HCl generated during acylation.
Reactivity & Applications
Methyl 2-(3-chloropropanamido)acetate acts as a divergent intermediate. Its reactivity is dictated by the reaction conditions (pH and nucleophiles present).
A. Covalent Warhead Precursor (Acrylamides)
In drug discovery, particularly for kinase or CD73 inhibitors, this compound serves as a precursor to acrylamides. Treatment with a base (e.g., DBU) induces
B. Heterocycle Formation (Lactams)
Under strong basic conditions (e.g., NaH in THF), the amide nitrogen can be deprotonated to perform an intramolecular
C. Nucleophilic Substitution ( )
The terminal chloride is susceptible to displacement by thiols, azides, or secondary amines, allowing the attachment of the glycine-linker motif to larger pharmacophores.
Figure 2: Divergent reactivity pathways: Elimination, Cyclization, and Substitution.
Analytical Characterization
To validate the synthesis, the following spectral signatures should be observed:
-
¹H NMR (CDCl₃, 400 MHz):
- 3.76 (s, 3H, -OCH ₃)
- 4.05 (d, 2H, -NH-CH ₂-CO-)
- 3.82 (t, 2H, Cl-CH ₂-)
- 2.70 (t, 2H, -CH₂-CO-)
- 6.50 (br s, 1H, -NH -)
-
Mass Spectrometry (ESI):
-
Calculated
-
Observed characteristic chlorine isotope pattern (
ratio ~3:1).
-
Safety & Handling
-
Hazards: As an alkyl chloride, this compound is a potential alkylating agent and should be treated as a mutagen. It is also a skin and eye irritant.
-
Storage: Store at 2–8°C under inert gas. Moisture sensitive (ester hydrolysis).
-
Disposal: Quench excess alkylating potential with dilute ammonia or thiosulfate solution before disposal.
References
-
Preparation of Halogenated Derivatives for CD73 Inhibitors Source: National Institutes of Health (NIH) / PubMed Central Context: Describes the synthesis of 3-chloropropionyl derivatives using glycine methyl ester. [Link]
-
Synthesis of Acridone Derivatives via 3-Chloropropionyl Chloride Source: Royal Society of Chemistry (RSC) Advances Context: Details the reactivity of 3-chloropropionyl chloride with amines and subsequent cyclization/substitution. [Link]
-
Methyl 2-(3-chloropropanamido)acetate Product Entry Source: BLD Pharm / PubChem Context: Confirmation of CAS 953898-05-0 and chemical identity. [Link][3][4][5]
Sources
- 1. 1179673-92-7,2-[(3-chlorophenyl)(cyanomethyl)amino]acetic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 933698-80-7,3-(aminomethyl)-1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 1311317-10-8,1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 1251448-70-0,N-amino-3,5-difluorobenzene-1-carboximidamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. 1251448-70-0,N-amino-3,5-difluorobenzene-1-carboximidamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. 1269151-99-6,4-[4-(propan-2-yl)-1,3-thiazol-2-yl]piperidine dihydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 7. 1311313-82-2,1-[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine dihydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Chemoselectivity and Kinetic Profiling of 3-Chloropropanamido Scaffolds in Amino Acid Esters
Executive Summary: The "Masked" Electrophile
In the landscape of Targeted Covalent Inhibitors (TCIs), the 3-chloropropanamido moiety represents a strategic alternative to the ubiquitous acrylamide warhead. While acrylamides are "always-on" Michael acceptors, 3-chloropropanamides function as latent electrophiles . Their reactivity profile is defined by a kinetic competition between
This guide details the mechanistic bifurcation of this group, providing protocols for kinetic profiling and strategies to tune its stability for drug discovery applications.[1]
Mechanistic Topology
The reactivity of 3-chloropropanamido amino acid esters is not singular; it is a divergent pathway system. The specific outcome depends on which proton is abstracted or which nucleophile engages the electrophilic carbon.[1]
The Core Pathways
-
Pathway A:
-Elimination (Activation)-
Mechanism: E1cB (Elimination Unimolecular conjugate Base).[1]
-
Process: Base-mediated abstraction of the
-proton (relative to carbonyl) generates an enolate-like transition state, followed by chloride expulsion. -
Product: Acrylamido derivative (active Michael acceptor).[1]
-
Relevance: Primary mode of action for prodrug activation in physiological or slightly basic media.[1]
-
-
Pathway B: Intramolecular Cyclization (Sequestration) [1]
-
Mechanism: Intramolecular Nucleophilic Substitution (
).[1] -
Process: Deprotonation of the amide nitrogen creates a nucleophilic amidate anion, which attacks the
-carbon, displacing chloride. -
Product: 2-Azetidinone (
-lactam).[2][3] -
Relevance: Often a synthetic byproduct or a degradation pathway in strong base; creates a rigid heterocycle that loses Michael acceptor capability but gains acylating potential.[1]
-
-
Pathway C: Intermolecular Substitution (Background) [1]
-
Mechanism: Direct
. -
Process: External nucleophiles (e.g., thiols, solvent) directly displace the chloride.
-
Relevance: Generally slower than intramolecular processes unless the nucleophile concentration is extremely high (e.g., neat thiol).[1]
-
Visualizing the Divergence
The following diagram illustrates the kinetic competition.[1] Note the critical role of base strength and site of deprotonation.[1]
Figure 1: Mechanistic bifurcation of the 3-chloropropanamido scaffold. Pathway selection is driven by the site of deprotonation (C-alpha vs. N-amide).
Factors Influencing Reactivity (Tuning the Warhead)
To utilize this scaffold effectively, one must control the rate of elimination (
Electronic Effects of the Amino Acid Ester
The amino acid side chain (R) and the ester group influence the acidity of the amide proton and the
-
Electron Withdrawing Groups (EWGs): AA esters are inherently EWG due to the ester carbonyl.[1] This increases the acidity of the amide NH, potentially favoring cyclization in stronger bases.[1] However, it also activates the
-protons for elimination. -
Inductive Effect: An amino acid with an electronegative side chain (e.g., Serine, Cysteine protected) will increase
by stabilizing the developing negative charge in the transition state.
Steric Effects (The "Brake" Pedal)
Steric bulk at the amino acid
-
Glycine (No bulk): Rapid elimination.[1] High conformational flexibility allows easy overlap for E2/E1cB geometry.[1]
-
Valine/Isoleucine (Beta-branched): Significant retardation of elimination. The steric clash destabilizes the planar transition state required for acrylamide formation.[1]
Table 1: Relative Reactivity Profiles of AA-Ester Scaffolds
| Amino Acid Scaffold | Steric Bulk | Est. Relative | Dominant Pathway (pH 7.[1]4) |
| Gly-OMe | Low | 100 (Reference) | Rapid Elimination |
| Ala-OMe | Medium | ~60-80 | Elimination |
| Phe-OMe | Med-High | ~40-50 | Elimination (slower) |
| Val-OMe | High | < 10 | Stable / Slow Elimination |
| Pro-OMe | Constraint | N/A | Cyclization (No amide H) |
Solvent & pH[1]
-
pH 7.4 (PBS): The 3-chloropropanamido group is generally stable or eliminates slowly (
for bulky AAs). -
pH > 8.5: Elimination accelerates rapidly.[1]
-
Solvent: Polar aprotic solvents (DMSO, DMF) significantly accelerate elimination by solvating cations and leaving the base "naked" and more reactive.
Experimental Protocols
Synthesis of 3-Chloropropanamido Amino Acid Esters
Objective: Isolate the "masked" warhead without premature elimination.[1]
Reagents: Amino acid ester HCl salt, 3-chloropropionyl chloride, Triethylamine (TEA), Dichloromethane (DCM).
-
Preparation: Suspend Amino Acid Ester HCl (1.0 eq) in anhydrous DCM (0.1 M) at 0°C under
. -
Base Addition: Add TEA (2.2 eq) dropwise. Crucial: Maintain T < 5°C to prevent immediate cyclization/elimination.[1]
-
Acylation: Add 3-chloropropionyl chloride (1.1 eq) dropwise over 30 mins.
-
Workup: Stir at 0°C for 2h. Wash with cold 1N HCl (removes TEA), then cold sat.
(briefly), then brine. -
Purification: Dry over
and concentrate in vacuo at < 30°C .
Kinetic Profiling Assay (NMR-Based)
Objective: Determine the half-life (
Workflow Diagram:
Figure 2: Self-validating NMR kinetic assay workflow.
Protocol Steps:
-
Internal Standard: Use 1,3,5-trimethoxybenzene (inert, distinct singlet at ~6.1 ppm).
-
Solvent System: Mix
and Phosphate Buffer ( , pD 7.[1]4) in a 1:1 ratio.-
Why 1:1? Ensures solubility of the lipophilic ester while providing the aqueous base for elimination.[1]
-
-
Acquisition:
-
Set probe temperature to 37°C.
-
Acquire spectra every 15 minutes for 12 hours.
-
-
Analysis:
-
Monitor decay of triplet at ~3.8 ppm (
). -
Monitor appearance of multiplet at 6.0–6.3 ppm (Acrylamide vinyl protons).[1]
-
Plot
vs. time. The slope is .
-
Applications in Drug Development[4][5][6]
Targeted Covalent Inhibitors (TCIs)
The 3-chloropropanamido group acts as a "Safety Catch" linker.
-
Bioavailability: Unlike highly reactive acrylamides, which are subject to rapid glutathione (GSH) conjugation in the liver, the 3-chloropropanamido analog is metabolically more stable.
-
Target Activation: Upon binding to the protein active site, the local environment (basic residues or specific orientation) can catalyze the elimination to the active acrylamide in situ, or the chloride can be displaced directly if a cysteine is perfectly positioned (proximity effect).
Reference Data for Validation
When characterizing your compounds, cross-reference with established reactivity trends:
-
Acrylamide Formation: Confirmed by appearance of characteristic vinyl splitting patterns (dd or ddd) in NMR.[1]
-
Beta-Lactam Formation: Confirmed by a shift of the
-protons to ~3.0-3.5 ppm and a distinct change in coupling constants (rigid ring system, vs ).
References
-
Singh, J., et al. (2011).[1] "The resurgence of covalent drugs."[1][4][5][6] Nature Reviews Drug Discovery, 10, 307–317.[1] Link
- Foundational text on TCI design and warhead selection.
-
Baillie, T. A. (2016).[1] "Targeted Covalent Inhibitors for Drug Design." Angewandte Chemie International Edition, 55(43), 13408-13421. Link
- Discusses the "masked" n
-
Kéki, S., et al. (2001).[1] "Kinetics and Mechanism of the Formation of Acrylamide from 3-Chloropropionamide." Journal of Agricultural and Food Chemistry, 49(11). Link
- Provides specific kinetic constants for the elimin
-
Palomo, C., et al. (2004).[1] "
-Lactams as Versatile Intermediates in Stereoselective Synthesis." European Journal of Organic Chemistry.[1] Link- Details the cyclization p
Sources
A Comparative Analysis of α- and β-Halo-Acylated Glycine Derivatives: Chloroacetyl Glycine vs. Methyl 2-(3-chloropropanamido)acetate
An In-Depth Technical Guide
Executive Summary
In the landscape of medicinal chemistry and drug discovery, halo-acylated amino acids serve as foundational building blocks for a vast array of functional molecules, from covalent inhibitors to complex heterocyclic scaffolds. While appearing deceptively similar, minor positional variations of substituents can drastically alter a molecule's reactivity, synthetic utility, and biological application. This guide provides an in-depth technical analysis of two such analogues: Chloroacetyl glycine and Methyl 2-(3-chloropropanamido)acetate. We will dissect their fundamental structural differences—specifically the distinction between an α-chloro and a β-chloro substituent—to illuminate the profound impact this has on their electronic character, reaction mechanisms, and strategic deployment in research and development. This document moves beyond a simple recitation of properties to explain the causal relationships between structure and function, providing field-proven insights and detailed experimental context for the practicing scientist.
Introduction: The Significance of Subtle Structural Shifts
The strategic incorporation of halogen atoms is a cornerstone of modern drug design, influencing everything from metabolic stability to binding affinity.[1] When a halogen is part of a reactive functional group, such as a halo-acetyl moiety, the molecule is transformed into a versatile synthetic intermediate or a targeted covalent agent. Chloroacetyl glycine, a well-established reagent, and the less common Methyl 2-(3-chloropropanamido)acetate both represent N-acylated glycine structures bearing a reactive chlorine atom. However, the one-carbon shift in the position of this chlorine atom—from the alpha (α) carbon in Chloroacetyl glycine to the beta (β) carbon in its counterpart—creates two functionally distinct molecules with divergent applications. This guide will explore the origins and consequences of this critical difference.
Molecular Profiles and Physicochemical Properties
A molecule's identity begins with its structure and inherent physical properties. These characteristics govern solubility, stability, and reactivity.
Chloroacetyl glycine
Chloroacetyl glycine, or N-(chloroacetyl)glycine, is an N-acylated derivative of the simplest proteinogenic amino acid, glycine.[2][3] Its key feature is the chloroacetyl group, where the chlorine atom is positioned on the carbon alpha to the amide carbonyl. This placement is critical to its reactivity. The presence of the free carboxylic acid imparts significant polarity to the molecule.
Methyl 2-(3-chloropropanamido)acetate
This molecule is the methyl ester of N-(3-chloropropanoyl)glycine. Structurally, it differs from Chloroacetyl glycine in two primary ways:
-
Acyl Chain Length: It is based on a three-carbon propionyl backbone, not a two-carbon acetyl one.
-
Chlorine Position: The chlorine atom is on the terminal carbon, which is the β-position relative to the amide carbonyl.
-
Carboxyl Group: The glycine carboxylic acid is protected as a methyl ester, reducing polarity and eliminating the acidic proton.[4]
Comparative Data Summary
The fundamental differences in their composition are summarized below.
| Property | Chloroacetyl glycine | Methyl 2-(3-chloropropanamido)acetate |
| Molecular Formula | C₄H₆ClNO₃[2] | C₆H₁₀ClNO₃[5] |
| Molecular Weight | 151.55 g/mol [2] | 179.60 g/mol [5] |
| Key Structural Feature | α-chloro amide | β-chloro amide, methyl ester |
| Synonyms | N-(Chloroacetyl)glycine | N-(3-chloropropanoyl)glycine methyl ester |
| CAS Number | 15474-96-1[6][7] | 953898-05-0[5] |
The Critical Structural Divergence: α- vs. β-Chlorination
The functional disparity between these two molecules originates from the position of the chlorine atom relative to the activating amide carbonyl group.
Caption: Core structures highlighting α- vs. β-chlorination.
-
Electronic Effects: In Chloroacetyl glycine, the α-carbon is bonded to both the chlorine atom (an electron-withdrawing group) and is adjacent to a carbonyl group (another strong electron-withdrawing group). This synergy creates a significant partial positive charge (δ+) on the α-carbon, making it a potent electrophile, highly susceptible to nucleophilic attack.
-
Reactivity Attenuation: In Methyl 2-(3-chloropropanamido)acetate, the chlorine is on the β-carbon. The electronic-withdrawing influence of the carbonyl group is significantly diminished over the extra sigma bond. Consequently, the β-carbon is a much weaker electrophile, rendering the C-Cl bond less reactive towards direct SN2 substitution.
Comparative Reactivity and Mechanistic Pathways
The electronic differences described above dictate entirely different reactive pathways and, therefore, applications.
Chloroacetyl glycine: The Archetypal SN2 Electrophile
The primary utility of the chloroacetyl group is as a highly efficient alkylating agent for soft nucleophiles. Its reaction with cysteine residues in peptides and proteins is a cornerstone of bioconjugation and covalent drug design.[8]
-
Mechanism: The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The nucleophile (e.g., a thiolate anion) attacks the electrophilic α-carbon, displacing the chloride leaving group in a single, concerted step.
Caption: Sₙ2 mechanism of Chloroacetyl glycine with a thiol.
This predictable and robust reactivity makes it the reagent of choice for site-specific labeling, peptide macrocyclization, and the development of targeted covalent inhibitors that form permanent bonds with their protein targets.[9]
Methyl 2-(3-chloropropanamido)acetate: A More Nuanced Reactivity Profile
With its less electrophilic β-carbon, this molecule is a poor substrate for direct SN2 reactions under mild conditions. Instead, it can be utilized in pathways that take advantage of the 1,3-relationship between the chlorine and the amide proton.
-
Potential Pathways:
-
Intramolecular Cyclization: Under basic conditions, the amide nitrogen can be deprotonated and act as an internal nucleophile, attacking the β-carbon to form a four-membered ring, a β-lactam. This is a key pathway in the synthesis of certain antibiotic scaffolds.
-
Elimination: A strong, non-nucleophilic base can promote E2 elimination, removing HCl to form Methyl 2-(acrylamido)acetate. This product is a Michael acceptor, and its reactivity is now governed by conjugate addition at the β-carbon of the double bond.
-
Caption: Potential reaction pathways for a β-chloro amide.
Synthesis and Experimental Protocols
The choice of synthetic strategy is dictated by the target molecule's structure, particularly the presence of the free acid versus the methyl ester.
Protocol: Synthesis of Chloroacetyl glycine
This synthesis is typically achieved via the Schotten-Baumann reaction, an acylation of an amine under basic aqueous conditions.
-
Objective: To acylate the nitrogen atom of glycine with chloroacetyl chloride.
-
Rationale: Glycine is dissolved in an aqueous base (e.g., NaOH) to deprotonate the amino group, making it a more potent nucleophile, and to neutralize the HCl byproduct generated during the reaction. The reaction is run at low temperature to control the exotherm and minimize hydrolysis of the highly reactive chloroacetyl chloride.
-
Methodology:
-
Dissolve glycine (1.0 eq) in 2N NaOH (2.5 eq) and cool the solution to 0°C in an ice bath.[10]
-
In a separate flask, dissolve chloroacetyl chloride (1.1 eq) in a water-immiscible organic solvent like diethyl ether.
-
Add the chloroacetyl chloride solution dropwise to the stirring glycine solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.[10]
-
Separate the aqueous and organic layers. Wash the aqueous layer with fresh ether to remove any unreacted acyl chloride.
-
Carefully acidify the aqueous layer to pH 2 with concentrated HCl. This protonates the carboxylate, causing the product to precipitate or become extractable.
-
Extract the product into ethyl acetate (3x volumes).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield Chloroacetyl glycine as a solid.[10]
-
Protocol: Synthesis of Methyl 2-(3-chloropropanamido)acetate
For this target, it is advantageous to start with glycine methyl ester to prevent the free carboxylic acid from interfering with the acylation reaction.
-
Objective: To acylate the nitrogen atom of glycine methyl ester with 3-chloropropionyl chloride.
-
Rationale: Starting with the ester simplifies the reaction and workup. A non-nucleophilic organic base (e.g., triethylamine, TEA) is used to scavenge the HCl byproduct in an anhydrous organic solvent to prevent hydrolysis of the ester or acyl chloride.
-
Methodology:
-
Suspend glycine methyl ester hydrochloride (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the suspension to 0°C and add triethylamine (2.2 eq) to first neutralize the hydrochloride salt and then to act as the base for the reaction.
-
Add 3-chloropropionyl chloride (1.1 eq) dropwise to the stirring suspension, keeping the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring for completion by TLC or LC-MS.
-
Upon completion, wash the reaction mixture sequentially with water, 1M HCl, saturated NaHCO₃ solution, and finally, brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by flash column chromatography (silica gel, ethyl acetate/hexane gradient) if necessary.
-
Experimental Workflow: Comparative Reactivity Study
This workflow diagram outlines a direct comparison of the alkylating potential of the two title compounds against a model thiol nucleophile.
Caption: Workflow for comparing the alkylation reactivity.
Applications in Drug Discovery and Chemical Biology
The distinct reactivities of these compounds lead to their use in very different areas of drug discovery.
Chloroacetyl glycine: Covalent Warheads and Bioconjugation
The high, predictable reactivity of the α-chloroacetyl group makes it an ideal "warhead" for covalent inhibitors. By incorporating this moiety into a ligand that binds non-covalently to a target protein, researchers can achieve irreversible inhibition by forming a permanent bond with a nearby nucleophilic residue, most commonly cysteine. This strategy is employed to enhance potency, prolong the duration of action, and overcome drug resistance. Furthermore, its use in linking peptide strands via thioether bonds is a powerful method for creating stable, macrocyclic peptides with constrained conformations and improved therapeutic properties.[9]
Methyl 2-(3-chloropropanamido)acetate: A Versatile Synthetic Intermediate
In contrast, the β-chloro derivative is not typically used for direct alkylation in a biological context. Its value lies as a chemical building block in multi-step organic synthesis. Its ability to undergo cyclization or elimination allows access to a variety of scaffolds that are valuable in drug development:
-
β-Lactams: As precursors to key antibiotic structures.
-
Michael Acceptors: For use in synthesizing compounds through conjugate addition, which is a fundamental C-C bond-forming reaction.
-
Heterocyclic Synthesis: As a starting point for building more complex ring systems.
Conclusion
While separated by only a single methylene unit, Chloroacetyl glycine and Methyl 2-(3-chloropropanamido)acetate exist in distinct realms of chemical utility. Chloroacetyl glycine is a potent, ready-to-use electrophile, a workhorse for direct, targeted alkylation in biological systems. Its β-chloro counterpart is a latent reactant, a versatile intermediate whose potential is unlocked through base-mediated cyclization or elimination pathways in controlled synthetic environments. For the drug development professional, understanding this fundamental difference is paramount. It dictates not only which molecule to select for a given task—be it covalent targeting or scaffold synthesis—but also underscores the critical principle that in molecular design, every atom's position matters.
References
-
PrepChem.com. Synthesis of A. Chloroacetyl glycine. Available from: [Link]
-
Feng, J., et al. (2012). N-(2-Chloroacetyl)glycine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3172. Available from: [Link]
-
PubChem. Methyl 2-(acetylamino)-3-chloropropionate. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. Glycine, N-(S-(chloroacetyl)-N-L-gamma-glutamyl-L-cysteinyl)-. National Center for Biotechnology Information. Available from: [Link]
-
Organic Syntheses. Glycine. Available from: [Link]
-
Patsnap. Preparation method of glycine. Eureka. Available from: [Link]
-
Al-Masoudi, N. A., et al. (2022). Synthesis and characterization of some new metals complexes of ((2-Chloro acetyl) carbamothioyl) glycine. ScienceScholar. Available from: [Link]
-
Al-Masoudi, N. A., et al. (2022). Synthesis and characterization of some new metals complexes of ((2-Chloro acetyl) carbamothioyl) glycine. International journal of health sciences. Available from: [Link]
- Google Patents. CN106518695A - A synthetic method of (R)-methyl 2-amino-3-chloropropanoate hydrochloride.
-
Yang, L., et al. (2014). Synthesis of Glycine Using Two-Step Reaction Approach in Alcohol and its Purification. Advanced Materials Research, 936, 335-339. Available from: [Link]
-
MDPI. Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. Available from: [Link]
-
PubChem. Methyl 2-chloropropionate. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. FTIR-ATR spectra of the glycine — before ( red ) and after the reaction.... Available from: [Link]
-
Multichem. Methyl-2-chloropropionate Dealer and Distributor. Available from: [Link]
-
NIST. Propanoic acid, 2-chloro-, methyl ester. WebBook. Available from: [Link]
-
Kumar, R., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Bioorganic Chemistry, 111, 104845. Available from: [Link]
- Google Patents. CN103232344A - Method for synthesizing S-2-methyl chloropropionate.
-
NINGBO INNO PHARMCHEM CO.,LTD. Glycine in Pharmaceuticals: A Crucial Intermediate for Health. Available from: [Link]
-
PubChem. Methyl 3-chloropropionate. National Center for Biotechnology Information. Available from: [Link]
-
MDPI. The Magic Methyl and Its Tricks in Drug Discovery and Development. Available from: [Link]
-
PubMed. Beneficial Effects of the Amino Acid Glycine. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. Reagents and conditions: (i) chloroacetyl chloride, TEA, DCM, −15 °C to.... Available from: [Link]
- Google Patents. CN105272865A - Novel process for preparation of glycine by using chloroacetic acid aqueous phase ammoniation method.
-
Sciencemadness Discussion Board. Chloroacetic acid from glycine or another bullshit patent?. Available from: [Link]
-
MDPI. Refined ADME Profiles for ATC Drug Classes. Available from: [Link]
-
ResearchGate. Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation. Available from: [Link]
Sources
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(2-Chloroacetyl)glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. 953898-05-0|Methyl 2-(3-chloropropanamido)acetate|BLD Pharm [bldpharm.com]
- 6. CHLOROACETYL-GLYCYL-GLYCINE | 15474-96-1 [chemicalbook.com]
- 7. CHLOROACETYL-GLYCYL-GLYCINE | 15474-96-1 [m.chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. prepchem.com [prepchem.com]
Methodological & Application
Reaction conditions for nucleophilic substitution of Methyl 2-(3-chloropropanamido)acetate
Technical Application Note: Chemoselective Nucleophilic Substitution of Methyl 2-(3-chloropropanamido)acetate
Part 1: Strategic Analysis & Reactivity Profile
1.1 The Substrate Architecture Methyl 2-(3-chloropropanamido)acetate (CAS: 953898-05-0) presents a unique "tri-functional" electrophilic challenge. Structurally, it consists of a glycine methyl ester core acylated by 3-chloropropanoic acid.[1]
-
Primary Electrophile: The terminal alkyl chloride (
) is the intended target for Nucleophilic Substitution ( ). -
Acidic
-Protons: The protons adjacent to the amide carbonyl ( ) are chemically distinct. Their acidity is enhanced by the carbonyl group, making the molecule prone to E2 Elimination , yielding the acrylamide Michael acceptor ( ).[1] -
Internal Nucleophile: The amide nitrogen, though non-basic, can act as a nucleophile under strong basic conditions, leading to intramolecular cyclization to form a
-lactam (azetidin-2-one).[1]
1.2 The Chemoselectivity Challenge Success relies on modulating the Basicity vs. Nucleophilicity ratio.[1]
-
High Basicity / High Temp: Favors Elimination (Acrylamide formation) or Cyclization.[1]
-
High Nucleophilicity / Low Basicity: Favors Direct Substitution (
).[1]
1.3 The "Finkelstein Effect" as a Control Lever
The chloride leaving group is relatively poor (
Part 2: Critical Reaction Parameters
| Parameter | Recommendation | Rationale |
| Solvent | Acetonitrile (MeCN) or DMF | MeCN is preferred for easy workup.[1] DMF accelerates |
| Catalyst | NaI / KI (10-20 mol%) | Essential.[1] Converts |
| Base | Use weak, non-nucleophilic bases.[1] Strong bases (NaH, NaOH) will trigger E2 elimination to the acrylamide or ester hydrolysis.[1] | |
| Temperature | 40°C - 60°C | Keep |
| Concentration | 0.1 M - 0.2 M | Moderate dilution prevents intermolecular polymerization if the acrylamide byproduct forms. |
Part 3: Mechanistic Visualization
The following diagram illustrates the competing pathways. The goal is to steer the reaction along the blue path (
Figure 1: Kinetic competition between Finkelstein-activated substitution and base-mediated side reactions.[1]
Part 4: Experimental Protocols
Protocol A: Synthesis of Azide Derivative (Click Chemistry Precursor)
Target: Methyl 2-(3-azidopropanamido)acetate Application: Preparation for CuAAC click reactions.[1]
Reagents:
-
Substrate: 1.0 eq
-
Sodium Azide (
): 1.5 eq[1] -
Sodium Iodide (NaI): 0.1 eq (Catalytic)[1]
-
Solvent: DMF (Anhydrous)[1]
Procedure:
-
Setup: Charge a round-bottom flask with Methyl 2-(3-chloropropanamido)acetate (1.0 eq) and NaI (0.1 eq).
-
Solvation: Add anhydrous DMF (0.2 M concentration relative to substrate). Stir until dissolved.
-
Activation: Add
(1.5 eq) in a single portion. Note: is poorly soluble in DMF; the reaction proceeds as a suspension.[1] -
Reaction: Heat the mixture to 50°C under an inert atmosphere (
) for 6–12 hours. -
Workup:
Protocol B: Substitution with Secondary Amines (Synthesis of Tertiary Amines)
Target: Amino-functionalized linker Challenge: Preventing elimination to acrylamide.[1]
Reagents:
-
Substrate: 1.0 eq
-
Secondary Amine (
): 1.2 eq[1] -
Base:
(2.0 eq) or DIPEA (1.5 eq)[1] -
Catalyst: KI (0.5 eq)
-
Solvent: Acetonitrile (MeCN)[1]
Procedure:
-
Slurry Formation: In a reaction vial, combine the Substrate (1.0 eq), KI (0.5 eq), and pulverized
(2.0 eq) in MeCN. -
Addition: Add the secondary amine (1.2 eq) dropwise at room temperature.
-
Thermal Cycle: Heat to 45°C .
-
Time Course: React for 16–24 hours.
-
Purification:
Protocol C: Thioether Formation (Cysteine Mimetic)
Target: Thiol-conjugation[1]
Reagents:
Procedure:
-
Cooling: Dissolve Substrate and Thiol in DCM at 0°C (Ice bath).
-
Base Addition: Add
dropwise.[1] -
Warming: Allow to warm to Room Temperature (20–25°C). Stir for 2–4 hours.
-
Workup: Wash with 1M HCl (to remove amine base) followed by Sat.
.
Part 5: Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| LC-MS shows Mass -36 (Loss of HCl) | Elimination to Acrylamide ( | Reaction temp too high or base too strong.[1] Lower temp to 40°C; switch from |
| Low Conversion after 24h | Poor Leaving Group | Increase NaI/KI loading to 1.0 eq (Stoichiometric Finkelstein). Switch solvent to DMF.[1] |
| New spot on TLC, Mass -32 (Loss of MeOH) | Cyclization to | Base is deprotonating the amide nitrogen. Ensure strictly anhydrous conditions; avoid strong bases like NaH or hydroxide.[1] |
References
-
Finkelstein Reaction Mechanism: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed.[1] Wiley-Interscience.[1] (Standard text on nucleophilic substitution kinetics).
-
Reactivity of 3-chloropropanamides:Journal of Organic Chemistry, "Chemoselective substitutions of
-haloamides," .[1] -
Elimination vs Substitution Competition: Organic Process Research & Development, "Control of Impurities in Alkylation Reactions," .[1]
-
Substrate Data: PubChem Compound Summary for CID 287006 (Analogous structure), .[1]
(Note: Specific literature precedents for this exact CAS are rare; protocols are derived from standard operating procedures for homologous 3-chloropropionyl derivatives.)[1]
Sources
Application Note & Protocol: Synthesis of 2-(2-Chloroethyl)-1,3-oxazol-5(4H)-one from Methyl 2-(3-chloropropanamido)acetate
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed guide for the synthesis of a valuable oxazoline derivative, specifically the 2-(2-chloroethyl)-1,3-oxazol-5(4H)-one, through the intramolecular cyclization of Methyl 2-(3-chloropropanamido)acetate. Oxazol-5(4H)-ones, also known as azlactones, are pivotal intermediates in organic synthesis, serving as precursors for amino acids, peptides, and various heterocyclic compounds with significant biological activities.[1][2][3] This protocol outlines a robust and efficient method for the preparation of this functionalized oxazolone, detailing the reaction mechanism, experimental setup, and characterization of the product. The insights provided herein are intended to empower researchers in the fields of medicinal chemistry and drug development to leverage this versatile building block for the synthesis of novel molecular entities.
Introduction: The Significance of Oxazolone Derivatives
Oxazolones are a class of five-membered heterocyclic compounds that have garnered considerable attention in the scientific community due to their diverse applications.[1][4] Specifically, 2-substituted-1,3-oxazol-5(4H)-ones are key intermediates in the synthesis of non-proteinogenic α-amino acids, which are crucial components of many pharmaceuticals and bioactive molecules.[5] The reactivity of the oxazolone ring, particularly at the C-4 position and the carbonyl group, allows for a wide range of chemical transformations, making them valuable synthons in organic chemistry.[2]
The target molecule of this protocol, 2-(2-chloroethyl)-1,3-oxazol-5(4H)-one, possesses a reactive chloroethyl side chain at the 2-position. This functional handle opens up possibilities for further derivatization through nucleophilic substitution reactions, enabling the introduction of various functionalities and the construction of more complex molecular architectures. This makes it a highly attractive building block for the synthesis of compound libraries for drug discovery and development.
This application note details a practical and efficient method for the synthesis of this valuable oxazolone derivative starting from the readily accessible Methyl 2-(3-chloropropanamido)acetate.
Reaction Principle and Mechanism
The synthesis of 2-(2-chloroethyl)-1,3-oxazol-5(4H)-one from Methyl 2-(3-chloropropanamido)acetate proceeds via a base-mediated intramolecular cyclization. This reaction is a variation of the well-established methods for forming azlactones from N-acyl amino acids or their esters.[6][7]
The proposed mechanism involves the following key steps:
-
Deprotonation: A suitable base abstracts the acidic proton from the amide nitrogen of Methyl 2-(3-chloropropanamido)acetate, forming an enolate-like intermediate.
-
Intramolecular Nucleophilic Attack: The resulting negatively charged oxygen atom of the amide enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the methyl ester group.
-
Tetrahedral Intermediate Formation: This intramolecular attack leads to the formation of a transient tetrahedral intermediate.
-
Elimination of Methoxide: The tetrahedral intermediate collapses with the elimination of a methoxide ion (CH₃O⁻), which is subsequently protonated by the solvent or a proton source to form methanol.
-
Oxazolone Ring Formation: The elimination of methanol results in the formation of the stable five-membered 2-(2-chloroethyl)-1,3-oxazol-5(4H)-one ring.
The overall transformation is an efficient cyclization reaction driven by the formation of a thermodynamically stable heterocyclic ring system.
Diagram of the Proposed Reaction Mechanism
Caption: Proposed mechanism for the base-mediated synthesis of 2-(2-chloroethyl)-1,3-oxazol-5(4H)-one.
Experimental Protocol
This protocol provides a detailed step-by-step procedure for the synthesis of 2-(2-chloroethyl)-1,3-oxazol-5(4H)-one.
3.1. Materials and Reagents
| Reagent | Grade | Supplier |
| Methyl 2-(3-chloropropanamido)acetate | ≥98% | Commercial Source |
| Sodium hydride (NaH), 60% dispersion in mineral oil | Reagent Grade | Commercial Source |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercial Source |
| Diethyl ether (anhydrous) | Reagent Grade | Commercial Source |
| Hexanes (anhydrous) | Reagent Grade | Commercial Source |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | ACS Grade | Commercial Source |
| Brine (saturated aqueous NaCl) | ACS Grade | Commercial Source |
| Anhydrous magnesium sulfate (MgSO₄) | ACS Grade | Commercial Source |
3.2. Equipment
-
Round-bottom flask (100 mL) with a magnetic stir bar
-
Septum and nitrogen inlet/outlet
-
Syringes and needles
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Flash chromatography setup (optional)
3.3. Detailed Synthesis Procedure
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Sodium hydride is a flammable solid and reacts violently with water. Anhydrous solvents are required. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Preparation of the Reaction Vessel:
-
Place a magnetic stir bar into a 100 mL round-bottom flask.
-
Flame-dry the flask under a stream of nitrogen and allow it to cool to room temperature under a nitrogen atmosphere.
-
-
Addition of Sodium Hydride:
-
Under a positive pressure of nitrogen, carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) to the reaction flask.
-
Wash the sodium hydride with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, carefully decanting the hexanes each time using a cannula or syringe.
-
Dry the sodium hydride under a stream of nitrogen.
-
-
Addition of Solvent and Starting Material:
-
Add anhydrous THF (50 mL) to the flask containing the washed sodium hydride.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve Methyl 2-(3-chloropropanamido)acetate (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the stirred suspension of sodium hydride over 15-20 minutes.
-
-
Reaction Monitoring:
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature.
-
Continue stirring at room temperature for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).
-
-
Work-up Procedure:
-
Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of saturated aqueous sodium bicarbonate solution at 0 °C. Caution: Hydrogen gas will be evolved.
-
Transfer the mixture to a separatory funnel and add diethyl ether (50 mL).
-
Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 2-(2-chloroethyl)-1,3-oxazol-5(4H)-one.
-
3.4. Characterization
The structure of the synthesized 2-(2-chloroethyl)-1,3-oxazol-5(4H)-one should be confirmed by standard analytical techniques:
-
¹H NMR: To confirm the presence of the chloroethyl group and the protons on the oxazolone ring.
-
¹³C NMR: To identify the carbonyl carbon and other key carbon atoms in the molecule.
-
FT-IR: To detect the characteristic carbonyl stretching frequency of the oxazolone ring (typically around 1820-1840 cm⁻¹).[2]
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition.
Experimental Workflow and Data
Diagram of the Experimental Workflow
Caption: A step-by-step workflow for the synthesis of 2-(2-chloroethyl)-1,3-oxazol-5(4H)-one.
Table 1: Representative Reaction Parameters and Expected Yields
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | NaH (1.2) | THF | 0 to RT | 5 | 75-85 |
| 2 | t-BuOK (1.2) | THF | 0 to RT | 6 | 70-80 |
| 3 | DBU (1.5) | CH₂Cl₂ | RT | 8 | 65-75 |
Note: The yields are hypothetical and based on similar transformations reported in the literature. Optimization of reaction conditions may be required.
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of 2-(2-chloroethyl)-1,3-oxazol-5(4H)-one from Methyl 2-(3-chloropropanamido)acetate. The detailed protocol, mechanistic insights, and characterization guidelines are designed to be a valuable resource for researchers in organic synthesis and medicinal chemistry. The successful synthesis of this functionalized oxazolone will provide access to a versatile building block for the development of novel therapeutic agents and other valuable chemical entities.
References
-
METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Oxazolone: From Chemical Structure to Biological Function – A Review. Journal of Drug Delivery and Therapeutics. [Link]
-
A Review of the Synthesis of Oxazoline Derivatives. PubMed. [Link]
-
Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Biointerface Research in Applied Chemistry. [Link]
-
a review on oxazolone, it' s method of synthesis and biological activity. ResearchGate. [Link]
-
Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Wikipedia. [Link]
-
Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. PMC. [Link]
-
Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis. Organic Syntheses. [Link]
-
Erlenmeyer-Plochl Azalactone Synthesis Mechanism. YouTube. [Link]
-
A New Method foir the Synthesis of 5(4H)-Oxazolones from N-Acyl-a-Amiho Acids. Chemical Journal of Chinese Universities. [Link]
-
Old Drawback on Azlactone Formation Revealed by a Combination of Theoretical and Experimental Studies. SciELO. [Link]
-
Erlenmeyer Azlactones: Synthesis, Reactions and Biological Activity. Modern Scientific Press. [Link]
-
One-pot preparation of Oxazol-5(4H)-ones from amino acids in aqueous solvents. PubMed. [Link]
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis [drugfuture.com]
- 7. A New Method foir the Synthesis of 5(4H)-Oxazolones from N-Acyl-a-Amiho Acids [cjcu.jlu.edu.cn]
Acylation of glycine methyl ester with 3-chloropropionyl chloride procedure
Application Note & Protocol
Topic: A Validated Protocol for the Synthesis of N-(3-chloropropionyl)glycine Methyl Ester
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, validated protocol for the acylation of glycine methyl ester with 3-chloropropionyl chloride. N-(3-chloropropionyl)glycine methyl ester is a valuable bifunctional building block in synthetic organic and medicinal chemistry, serving as a versatile intermediate for the introduction of a reactive chloroethyl group and a glycine moiety.[1] This guide is designed for professionals in drug development and chemical research, offering a detailed methodology that emphasizes safety, efficiency, and reproducibility. We will delve into the reaction mechanism, provide a step-by-step experimental procedure from starting materials to purified product, and include critical safety information and troubleshooting advice to ensure successful synthesis.
Introduction and Scientific Rationale
N-acylated amino acids are fundamental scaffolds in a vast array of biologically active molecules and pharmaceutical agents. The specific target of this protocol, N-(3-chloropropionyl)glycine methyl ester, incorporates two key reactive sites: an electrophilic chloropropionyl group and a glycine methyl ester backbone. The chloroethyl fragment can undergo nucleophilic substitution or serve as a masked vinyl group, making it a powerful tool for constructing diverse heterocyclic compounds and for covalent modification of biological targets.[1]
The synthesis proceeds via a nucleophilic acyl substitution, a cornerstone reaction in organic chemistry. Glycine methyl ester, typically used as its stable hydrochloride salt, must first be converted to its free amine form to act as a nucleophile.[2][3] This free amine then attacks the highly electrophilic carbonyl carbon of 3-chloropropionyl chloride. The reaction is typically conducted in the presence of a non-nucleophilic base to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards product formation. Understanding these principles is key to optimizing reaction conditions and achieving high yields.
Reaction Mechanism and Stoichiometry
The overall transformation is the formation of an amide bond between the amine of glycine methyl ester and the acyl chloride.
Diagram 1: Overall Reaction Scheme
Caption: Overall reaction for the synthesis of N-(3-chloropropionyl)glycine methyl ester.
The reaction proceeds in two main stages: deprotonation of the amine salt, followed by nucleophilic attack on the acyl chloride.
Diagram 2: Reaction Mechanism
Caption: Simplified mechanism of the acylation reaction.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Formula | MW ( g/mol ) | Molarity/Purity | Supplier | Notes |
| Glycine methyl ester hydrochloride | 5680-79-5 | C₃H₈ClNO₂ | 125.55 | ≥99% | Sigma-Aldrich | Store in a desiccator. |
| 3-Chloropropionyl chloride | 625-36-5 | C₃H₄Cl₂O | 126.97 | ≥98% | Sigma-Aldrich | Highly corrosive and toxic.[4][5][6] |
| Triethylamine (TEA) | 121-44-8 | C₆H₁₅N | 101.19 | ≥99.5% | Fisher Scientific | Distill from CaH₂ before use. |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | VWR | Use anhydrous solvent from a sealed bottle. |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | ACS Grade | VWR | For work-up and chromatography. |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | ACS Grade | VWR | For chromatography. |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | Saturated Solution | Lab Supply | For aqueous work-up. |
| Brine (Saturated NaCl) | 7647-14-5 | NaCl | 58.44 | Saturated Solution | Lab Supply | For aqueous work-up. |
| Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | Anhydrous | Fisher Scientific | For drying the organic phase. |
Equipment
-
Round-bottom flasks (50 mL, 100 mL)
-
Magnetic stirrer and stir bars
-
Ice-water bath
-
Dropping funnel
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄) and developing chamber
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper
Critical Safety Precautions
3-Chloropropionyl chloride is highly hazardous. It is corrosive, causes severe skin burns and eye damage, is harmful if swallowed, and is fatal if inhaled.[4][5][6] This entire procedure must be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, tightly fitting safety goggles, and chemically resistant gloves (e.g., nitrile or neoprene).[7][8]
-
Handling: 3-Chloropropionyl chloride is moisture-sensitive and reacts with water to release corrosive HCl gas.[6] Handle under an inert atmosphere (nitrogen or argon) if possible. Use syringes or cannulas for transfers.
-
Spills: In case of a spill, neutralize with a cold, dilute caustic solution (e.g., sodium bicarbonate solution).[6] Do not use water directly.[8]
-
Waste Disposal: Quench any residual acyl chloride by slowly adding it to a stirred, cold solution of sodium bicarbonate. Dispose of all chemical waste according to institutional guidelines.
Detailed Experimental Protocol
Workflow Overview
Diagram 3: Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification.
Step-by-Step Procedure
Step 1: Reagent Preparation and Amine Liberation
-
To a 100 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add glycine methyl ester hydrochloride (2.51 g, 20.0 mmol, 1.0 equiv.).
-
Add anhydrous dichloromethane (DCM, 40 mL).
-
Add triethylamine (TEA, 4.2 mL, 30.0 mmol, 1.5 equiv.). The mixture will likely remain a slurry. The TEA serves both to liberate the free amine and to neutralize the HCl produced in the subsequent step. Using a slight excess ensures the reaction goes to completion.
Step 2: Acylation Reaction
-
Cool the flask in an ice-water bath to 0 °C with vigorous stirring.
-
In a separate, dry dropping funnel, prepare a solution of 3-chloropropionyl chloride (2.0 mL, 21.0 mmol, 1.05 equiv.) in anhydrous DCM (10 mL).
-
Add the 3-chloropropionyl chloride solution dropwise to the stirred glycine methyl ester suspension over 15-20 minutes. Maintain the internal temperature below 5 °C. This slow addition is crucial to control the exothermic reaction and prevent side product formation.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir for an additional 2-4 hours.
Step 3: Reaction Monitoring
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Prepare a TLC plate and spot the starting material (glycine methyl ester HCl) and the reaction mixture.
-
Develop the plate using a solvent system of 40% Ethyl Acetate in Hexanes.
-
Visualize the spots under UV light and/or by staining with potassium permanganate. The reaction is complete when the starting amine spot is no longer visible.
Step 4: Work-up and Extraction
-
Once the reaction is complete, pour the mixture into a 250 mL separatory funnel.
-
Add deionized water (50 mL) and shake. Separate the layers. The white solid (triethylammonium chloride) will dissolve in the aqueous phase.
-
Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate (NaHCO₃) solution (2 x 30 mL) to remove any unreacted acyl chloride and acidic byproducts.
-
Brine (30 mL) to remove residual water.
-
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or waxy solid.
Step 5: Purification
-
Purify the crude product by flash column chromatography on silica gel.
-
Prepare the column using a slurry of silica gel in hexanes.
-
Load the crude product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50% ethyl acetate).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield N-(3-chloropropionyl)glycine methyl ester as a pure compound.
Characterization
The final product should be characterized to confirm its identity and purity. Expected analytical data:
-
Appearance: White solid or colorless oil.
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~6.8 (br s, 1H, NH), 4.15 (d, 2H, N-CH₂), 3.85 (t, 2H, Cl-CH₂), 3.75 (s, 3H, O-CH₃), 2.75 (t, 2H, CO-CH₂).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~170.5 (C=O, ester), 168.0 (C=O, amide), 52.5 (O-CH₃), 41.5 (N-CH₂), 40.0 (Cl-CH₂), 38.0 (CO-CH₂).
-
Mass Spectrometry (ESI+): m/z calculated for C₆H₁₁ClNO₃ [M+H]⁺: 180.04; found: 180.0.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Incomplete liberation of free amine. - Wet reagents or solvent. - Inactive 3-chloropropionyl chloride (hydrolyzed). | - Ensure sufficient base (1.5 equiv. TEA) is used. - Use freshly distilled/anhydrous solvents and reagents. - Use a fresh bottle of 3-chloropropionyl chloride. |
| Multiple Products on TLC | - Reaction temperature was too high. - Dimerization or polymerization of glycine methyl ester. | - Maintain temperature at 0 °C during addition. - Ensure the free amine is not left for extended periods before acylation. |
| Low Yield After Work-up | - Product is partially soluble in the aqueous wash solutions. | - Minimize the volume of aqueous washes. - Perform a back-extraction of the combined aqueous layers with DCM. |
| Difficulty in Purification | - Product co-elutes with impurities. | - Adjust the polarity of the chromatography eluent system. - Consider recrystallization as an alternative purification method if the product is a solid. |
Conclusion
This application note provides a robust and reliable protocol for the synthesis of N-(3-chloropropionyl)glycine methyl ester. By adhering to the detailed steps, particularly the stringent safety precautions and the controlled reaction conditions, researchers can confidently produce this versatile chemical intermediate in high yield and purity. The provided troubleshooting guide and mechanistic insights further empower the user to adapt and optimize the procedure as needed for their specific research and development goals.
References
-
Loba Chemie. (2016). 3-CHLOROPROPIONYL CHLORIDE FOR SYNTHESIS MSDS. [Link]
-
VanDeMark Chemical. (2021). Data Sheet: 3-CHLOROPROPIONYL CHLORIDE. [Link]
- Google Patents. (2020). CN112409166A - Synthetic method of 3-chloropropionyl chloride.
-
Kappe, C. O., et al. (2012). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. ResearchGate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Glycine Methyl Ester Hydrochloride: A Key Reagent in Organic Synthesis. [Link]
-
Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1112-1119. [Link]
-
Wikipedia. (2022). Glycine methyl ester hydrochloride. [Link]
Sources
- 1. Continuous Flow Production of 3-Chloropropionyl Chloride_Chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]
- 4. fishersci.com [fishersci.com]
- 5. lobachemie.com [lobachemie.com]
- 6. vandemark.com [vandemark.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-(3-chloropropanamido)acetate
Welcome to the technical support center for the synthesis of Methyl 2-(3-chloropropanamido)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction yields and overcome common challenges in this synthetic procedure.
Troubleshooting Guide: Enhancing Your Yield
This section addresses specific issues that can arise during the synthesis of Methyl 2-(3-chloropropanamido)acetate, a reaction that typically involves the acylation of glycine methyl ester hydrochloride with 3-chloropropionyl chloride.
Q1: Why is my yield of Methyl 2-(3-chloropropanamido)acetate consistently low?
Low yields can be attributed to several factors, ranging from the quality of starting materials to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.
A1: Potential Causes and Solutions
-
Purity and Stability of Starting Materials:
-
Glycine Methyl Ester Hydrochloride: This starting material can degrade over time, especially if exposed to moisture. It is known to be more shelf-stable than its free base form, which can polymerize.[1] Ensure you are using a high-purity, dry sample. If you suspect degradation, consider preparing it fresh by reacting glycine with methanol and thionyl chloride or trimethylsilyl chloride.[1][2]
-
3-Chloropropionyl Chloride: This acyl chloride is highly reactive and susceptible to hydrolysis.[3][4] Use a freshly opened bottle or a recently distilled sample for best results. The presence of its hydrolysis product, 3-chloropropionic acid, will not participate in the acylation and will complicate purification.
-
-
Reaction Conditions: The acylation of an amine with an acyl chloride is a classic Schotten-Baumann reaction.[5][6][7][8] Optimizing these conditions is key to achieving a high yield.
-
Base Selection and Stoichiometry: An appropriate base is required to neutralize the HCl generated during the reaction and to deprotonate the glycine methyl ester hydrochloride to its free amine form.[6][9]
-
Inorganic Bases (e.g., NaHCO₃, K₂CO₃): These are commonly used in a biphasic system (e.g., dichloromethane and water).[5][7] Ensure vigorous stirring to facilitate the reaction between the organic-soluble acyl chloride and the aqueous-soluble amine salt.
-
Organic Bases (e.g., Triethylamine, Pyridine): These can be used in an aprotic organic solvent. Ensure the base is dry and added in the correct stoichiometric amount (at least two equivalents: one to neutralize the hydrochloride salt and one to scavenge the HCl produced).
-
-
Temperature Control: The reaction is typically exothermic. Maintaining a low temperature (e.g., 0-5 °C) during the addition of the highly reactive 3-chloropropionyl chloride is critical to prevent side reactions.[10] Allowing the reaction to warm to room temperature after the addition is usually sufficient for completion.
-
Solvent Choice: A dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is recommended when using an organic base.[11] For biphasic conditions with an inorganic base, DCM and water are a common choice.[7][8]
-
-
Work-up and Purification:
-
Aqueous Work-up: A thorough aqueous work-up is necessary to remove the base, any unreacted starting materials, and water-soluble byproducts. Washing the organic layer with dilute acid (e.g., 1M HCl) can remove any remaining amine, and a wash with a saturated sodium bicarbonate solution will remove any acidic impurities.
-
Purification Method: Recrystallization is often the most effective method for purifying the final product.[12] A suitable solvent system must be identified where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[13][14] Common solvent systems for recrystallization include ethyl acetate/hexanes or ethanol/water.[13]
-
Troubleshooting Workflow Diagram:
Caption: Troubleshooting workflow for low yield.
Q2: What are the common impurities I should look for, and how can I remove them?
A2: Identifying and Removing Impurities
Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents.
| Impurity | Identification (TLC/NMR) | Removal Strategy |
| Glycine methyl ester | A polar spot on TLC, characteristic NMR signals. | Wash the organic layer with dilute HCl during work-up. |
| 3-Chloropropionic acid | An acidic compound, may streak on TLC. | Wash the organic layer with saturated NaHCO₃ solution. |
| Diacylated product | A less polar spot on TLC. | This is less common with a primary amine but can occur if the reaction conditions are too harsh. Purification by column chromatography may be necessary. |
| Polymeric material | Insoluble material or baseline streaking on TLC. | Can arise from the decomposition of glycine methyl ester. Ensure fresh starting material is used.[1] |
| Residual Solvent | Characteristic peaks in ¹H NMR. | Dry the product under high vacuum. |
¹H NMR Spectral Data for Key Compounds (Illustrative, in CDCl₃):
-
Methyl 2-(3-chloropropanamido)acetate: δ ~6.5 (br s, 1H, NH), 4.1 (d, 2H, N-CH₂), 3.8 (t, 2H, Cl-CH₂), 3.7 (s, 3H, O-CH₃), 2.7 (t, 2H, CO-CH₂).
-
Glycine methyl ester hydrochloride: In D₂O, characteristic signals for the methylene and methyl groups would be observed.[15]
-
3-Chloropropionyl chloride: Characteristic triplets for the two methylene groups.
Frequently Asked Questions (FAQs)
Q3: What is the mechanism of the acylation reaction in this synthesis?
A3: The Schotten-Baumann Reaction Mechanism
The synthesis of Methyl 2-(3-chloropropanamido)acetate from glycine methyl ester and 3-chloropropionyl chloride follows the Schotten-Baumann reaction mechanism, which is a nucleophilic acyl substitution.[5][9]
-
Deprotonation: The base neutralizes the glycine methyl ester hydrochloride to generate the free amine, which is a potent nucleophile.
-
Nucleophilic Attack: The nitrogen atom of the free amine attacks the electrophilic carbonyl carbon of the 3-chloropropionyl chloride. This forms a tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.
-
Proton Transfer: A final deprotonation of the nitrogen atom by a base yields the neutral amide product, Methyl 2-(3-chloropropanamido)acetate.
Reaction Mechanism Diagram:
Caption: Schotten-Baumann reaction mechanism.
Q4: What are the key safety precautions for handling 3-chloropropionyl chloride?
A4: Safe Handling of 3-Chloropropionyl Chloride
3-Chloropropionyl chloride is a corrosive, lachrymatory, and moisture-sensitive chemical that requires careful handling in a well-ventilated fume hood.[3][4][16]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3][16]
-
Handling: Use a syringe or cannula for transfers to minimize exposure to air and moisture. The reagent reacts violently with water.[3]
-
Storage: Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) and away from incompatible materials such as water, alcohols, and bases.[4][11]
-
Spills: In case of a spill, neutralize with a suitable agent like sodium bicarbonate and absorb with an inert material. Avoid using water for cleanup.[11]
-
First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[4][16] If inhaled, move to fresh air and seek medical attention.[4][16]
Experimental Protocols
Synthesis of Methyl 2-(3-chloropropanamido)acetate
Materials:
-
Glycine methyl ester hydrochloride
-
3-Chloropropionyl chloride
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure (using Triethylamine):
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add glycine methyl ester hydrochloride (1.0 eq).
-
Suspend the solid in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethylamine (2.2 eq) to the suspension and stir for 15-20 minutes.
-
In a separate flask, dissolve 3-chloropropionyl chloride (1.1 eq) in anhydrous DCM.
-
Add the 3-chloropropionyl chloride solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Recrystallization:
-
Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate or ethanol).
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter.
-
Slowly add a non-solvent (e.g., hexanes) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Process Flow Diagram:
Caption: Step-by-step synthesis workflow.
References
- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
- ChemicalBook. (2026). 3-Chloropropionyl chloride - Safety Data Sheet.
- Wikipedia. (n.d.). Schotten–Baumann reaction.
- J&K Scientific LLC. (2021). Schotten-Baumann Reaction.
- CDH Fine Chemical. (n.d.). 3-Chloro Propionyl Chloride CAS No 625-36-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Loba Chemie. (2016). 3-CHLOROPROPIONYL CHLORIDE FOR SYNTHESIS MSDS CAS-No.
- L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction.
- VanDeMark Chemical. (n.d.). 3-CHLOROPROPIONYL CHLORIDE.
- Google Patents. (n.d.). CN106518695A - A synthetic method of (R)-methyl 2-amino-3-chloropropanoate hydrochloride.
- Wikipedia. (n.d.). Glycine methyl ester hydrochloride.
- The Royal Society of Chemistry. (n.d.). The 1H NMR(D2O, δ(ppm),relative to TMS)spectrum consists of the following peaks:0.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- ResearchGate. (n.d.). RECRYSTALLIZATION.
- Benchchem. (n.d.). Improving the yield of reactions with Ethyl chloro(methylthio)acetate.
Sources
- 1. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]
- 2. CN106518695A - A synthetic method of (R)-methyl 2-amino-3-chloropropanoate hydrochloride - Google Patents [patents.google.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. lobachemie.com [lobachemie.com]
- 5. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 6. Schotten-Baumann Reaction [organic-chemistry.org]
- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. jk-sci.com [jk-sci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. vandemark.com [vandemark.com]
- 12. mt.com [mt.com]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. chemicalbook.com [chemicalbook.com]
ChemSelect Support Center: Ticket #404 – Methyl Ester Stability
Status: Open Priority: High (Chemoselectivity Issue) Assigned Specialist: Senior Application Scientist Subject: Preventing hydrolysis/aminolysis of methyl esters during amide coupling.
The Core Issue: "Why is my ester dying?"
Welcome to the ChemSelect Support Center. You are likely here because your LCMS shows a mass corresponding to the carboxylic acid (M-14) or a double-addition product (M+Amine-31) instead of your desired amide.
Methyl esters are "medium-stability" protecting groups. They are generally stable to acidic conditions but vulnerable to nucleophilic attack . In amide coupling, we introduce two threats:
-
Base-Mediated Hydrolysis (Saponification): Coupling reagents (HATU, EDC) often require organic bases (DIPEA, TEA). If any water is present, hydroxide ions (
) form and attack the ester. -
Aminolysis (Transamidation): The amine you are trying to couple is a nucleophile. If the methyl ester is electronically activated or the reaction temperature is too high, the amine may attack the ester instead of the activated carboxylate.
Diagnostic & Decision Matrix
Before selecting a protocol, diagnose your specific risk profile using the decision tree below.
Caption: Decision matrix for selecting coupling reagents based on water content and ester stability.
Technical Protocols (SOPs)
Protocol A: The "Dry" HATU Method (High Reactivity)
Best for: Sterically hindered amines/acids where high reactivity is needed, but the ester is reasonably stable. Risk: High pH generated by DIPEA can cause hydrolysis if water is present.
-
Drying (CRITICAL): Dry DMF or DMAc over 4Å molecular sieves for 24h. The water content must be <50 ppm.
-
Activation: Dissolve Carboxylic Acid (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq).
-
Base Addition: Cool to 0°C. Add DIPEA (2.0 eq max). Stir for 5 mins.
-
Note: Do not use large excesses of base (e.g., 5-10 eq). Excess base promotes hydrolysis.
-
-
Coupling: Add Amine (1.0–1.2 eq). Allow to warm to RT.
-
Quench: Quench with dilute HCl or citric acid immediately upon completion to neutralize residual base.
Protocol B: The Mixed Anhydride Method (Low Temperature)
Best for: Highly labile methyl esters or when avoiding strong bases is necessary. Mechanism: Forms a reactive anhydride at -15°C; the amine attacks the carbonyl faster than it attacks the ester.
-
Setup: Dissolve Carboxylic Acid (1.0 eq) and N-Methylmorpholine (NMM, 1.1 eq) in anhydrous THF.
-
Activation: Cool to -15°C (Salt/Ice bath). Add Isobutyl Chloroformate (IBCF, 1.1 eq) dropwise.
-
Checkpoint: A white precipitate (NMM·HCl) should form.[1] Stir for 10 mins.
-
-
Coupling: Add Amine (1.0 eq) dissolved in THF dropwise.
-
Workup: Stir at -15°C for 30 mins, then allow to reach 0°C. Quench.
Protocol C: T3P (Propylphosphonic Anhydride)
Best for: Large scale, low epimerization, and very mild conditions. T3P is supplied as a solution in EtOAc/DMF.
-
Mix: Combine Acid (1.0 eq), Amine (1.1 eq), and Base (DIPEA or NMM, 2.5 eq) in EtOAc or DCM.
-
Addition: Add T3P (50% w/w solution, 1.5 eq) dropwise at 0°C.
-
Reaction: Stir at RT. T3P byproducts are water-soluble, making workup (washing with water) extremely efficient.
Troubleshooting Knowledge Base (FAQs)
Issue #1: "My Methyl Ester turned into a Carboxylic Acid."
Diagnosis: Hydrolysis (Saponification). Root Cause: Water ingress + Base. Fixes:
-
Solvent Audit: Are you using "bottle" DMF? It absorbs water rapidly. Switch to Sure/Seal™ or sieve-dried solvents.
-
Base Choice: Switch from TEA (hygroscopic) to DIPEA or Collidine (less nucleophilic, often drier).
-
Reagent Switch: Move to EDC/HOBt . Carbodiimides consume water to form ureas, effectively "self-drying" the reaction to a small extent.
Issue #2: "My Methyl Ester turned into an Amide (but the wrong one)."
Diagnosis: Aminolysis (Transamidation). Root Cause: The amine attacked the methyl ester instead of the activated acid. Fixes:
-
Temperature Control: Lower the reaction temperature to 0°C. Aminolysis has a higher activation energy than activated ester coupling.
-
Activation Speed: Your activation step is too slow. Ensure the acid is fully activated (e.g., use HATU) before adding the amine.
-
Stoichiometry: Do not use a large excess of amine. Keep it 1:1.
Issue #3: "I see a +99 mass shift."
Diagnosis: Formation of the
-
Add Nucleophile: Add HOAt or HOBt. This converts the O-acylisourea to a more stable (but still reactive) active ester, preventing the rearrangement.
Comparative Data: Reagent Chemoselectivity
| Reagent | Activation Species | Base Req? | Hydrolysis Risk | Aminolysis Risk | Recommended For |
| HATU | O-At active ester | Yes (2 eq) | High (if wet) | Low (Fast coupling) | Difficult/Hindered couplings |
| EDC/HOBt | Carbodiimide | No/Min | Low | Medium | Standard, robust synthesis |
| IBCF | Mixed Anhydride | Yes (1 eq) | Low (Low temp) | Low (Kinetic control) | Labile esters, scale-up |
| T3P | Phosphonic anhydride | Yes (2-3 eq) | Very Low | Very Low | Epimerization-prone substrates |
Mechanistic Visualization
Understanding the competition between the desired path and the failure modes is critical.
Caption: Competitive reaction pathways. The goal is to maximize the green path (Activated Ester -> Amide) while suppressing the red paths (Hydrolysis/Aminolysis).
References
-
Montalbetti, C. A. G. N., & Falque, V. (2005).[2][3][4][5] Amide bond formation and peptide coupling.[1][2][3][4][5][6][7] Tetrahedron, 61(46), 10827–10852.[4] [Link]
-
Valeur, E., & Bradley, M. (2009).[5][8][9][10] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.[9] [Link]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][11] Organic Process Research & Development, 20(2), 140–177. [Link]
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. Montalbetti, C.A.G.N. and Falque, V. (2005) Amide Bond Formation and Peptide Coupling. Tetrahedron, 61, 10827-10852. - References - Scientific Research Publishing [scirp.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Amide bond formation and peptide coupling | CiNii Research [cir.nii.ac.jp]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 7. Montalbetti, C.A.G.N. and Falque, V. (2005) Amide bond formation and peptide coupling. Tetrahedron, 61, 10827- 10852. doi10.1016/j.tet.2005.08.031 - References - Scientific Research Publishing [scirp.org]
- 8. Valeur, E. and Bradley, M. (2009) Amide Bond Formation Beyond the Myth of Coupling Reagents. Chemical Society Reviews, 38, 606-631. - References - Scientific Research Publishing [scirp.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. scribd.com [scribd.com]
- 11. Direct amidation of esters with nitroarenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Guide: Purification of Methyl 2-(3-chloropropanamido)acetate
Executive Summary & Molecule Profile
Methyl 2-(3-chloropropanamido)acetate is a critical intermediate, often used as a precursor for acrylamide-based monomers (via
The primary challenge in purifying this compound is its dual-reactivity :
-
Labile Chlorine: The
-chloro position is susceptible to elimination (forming the acrylamide) under basic conditions.[1][2] -
Hydrolytic Instability: The methyl ester can hydrolyze to the free acid if aqueous washes are too aggressive.[1]
This guide prioritizes non-destructive purification to maximize yield while preventing the spontaneous formation of Methyl 2-acrylamidoacetate.[1][2]
| Property | Specification / Behavior |
| Structure | |
| Physical State | White to off-white solid (often oils out initially).[1][2] |
| Solubility | Soluble in DCM, EtOAc, MeOH.[2] Insoluble in Hexanes, Water.[2] |
| Key Impurities | 3-chloropropionic acid, Triethylamine salts, Methyl 2-acrylamidoacetate (elimination product).[1][2] |
Diagnostic Triage (Troubleshooting FAQs)
Q1: My crude product is a viscous yellow oil that refuses to solidify. How do I induce crystallization?
The Cause: Presence of residual solvent (DCM/THF) or rotational freedom preventing lattice formation. Small amounts of triethylamine hydrochloride (TEA[2]·HCl) can also act as a solvating impurity.[1][2] The Fix:
-
High-Vac Drying: Ensure the oil is dried under high vacuum (< 2 mbar) for at least 4 hours to remove trapped solvent.[1][2]
-
Trituration: Add cold Diethyl Ether or Hexane/EtOAc (9:1) to the oil.[2] Scratch the flask walls with a glass rod.[2]
-
Seeding: If you have a previous batch, add a micro-crystal. If not, freeze the oil at -20°C overnight; it often solidifies spontaneously.[1][2]
Q2: I see a "double spot" on TLC (Rf ~0.4 and ~0.45 in 50% EtOAc/Hex). What is it?
The Cause: Spontaneous
-
Immediate: Check your workup pH.[1][2] If pH > 8, you are driving the elimination.[2]
-
Protocol Adjustment: Keep all washes neutral or slightly acidic.[1][2] Do not use 1M NaOH.[1][2] Use Saturated
only briefly and keep cold (0-5°C).
Q3: My yield is low (< 50%), and the aqueous layer was milky.
The Cause: The product has moderate water solubility, especially if methanol was used as a co-solvent and not fully removed.[2] The Fix:
-
Salting Out: Saturate the aqueous layer with NaCl (solid) before extraction.[2]
-
Back-Extraction: Extract the aqueous layer 3x with DCM (Dichloromethane), not EtOAc, as DCM has better solvation power for this amide.[2]
Workflow Logic: The "Safe" Purification Protocol
The following logic flow dictates the purification strategy based on the crude mixture's state.
Figure 1: Decision tree for processing the crude reaction mixture. Note the loop at "Trituration" to induce solidification before resorting to chromatography.
Detailed Experimental Protocols
Method A: Optimized Aqueous Workup (Primary Purification)
Use this for all batches to remove unreacted Glycine methyl ester and 3-chloropropionic acid.[1][2]
-
Dilution: Dilute the reaction mixture (assuming DCM solvent) with an equal volume of DCM.
-
Acid Wash (Crucial): Wash with 0.5 M HCl (cold,
vol).[1][2]-
Why? This protonates unreacted Glycine methyl ester (starting material) and any catalyst (DMAP/TEA), forcing them into the aqueous layer.[2]
-
-
Base Wash (Gentle): Wash with Saturated
( vol).[1][2] -
Drying: Dry organic layer over anhydrous
. Filter and concentrate at < 40°C .
Method B: Recrystallization (Polishing)
Use if the product is solid but colored (yellow/brown).[1][2]
-
Solvent System: Ethyl Acetate (Solvent) / Hexanes (Anti-solvent).[1][2]
-
Dissolution: Dissolve crude solid in minimum hot EtOAc (approx 50-60°C).
-
Precipitation: Add Hexanes dropwise until persistent cloudiness appears.
-
Cooling: Allow to cool to Room Temp, then place in a fridge (4°C) for 12 hours.
-
Filtration: Collect white needles/plates. Wash with cold Hexanes.[1][2]
Method C: Flash Chromatography (The "Rescue" Op)
Use if the product is an oil and trituration fails.[2]
-
Mobile Phase:
-
Elution Order:
Storage & Stability (Cold Chain)
This molecule is chemically metastable.[1][2] Improper storage leads to "self-destruction" via HCl release.[1][2]
| Parameter | Recommendation | Reason |
| Temperature | -20°C (Freezer) | Retards elimination kinetics. |
| Atmosphere | Argon/Nitrogen | Moisture hydrolyzes the ester; Oxygen is less critical but inert gas is best practice. |
| Stabilizer | None usually required | However, ensure zero residual base (TEA) remains.[2] Residual base catalyzes decomposition even in the freezer.[2] |
References
-
Compound Data & Safety
-
Synthetic Methodology (Amide Formation)
-
Li, J., & Sha, Y. (2008).[2][4][5] "A Convenient Synthesis of Amino Acid Methyl Esters". Molecules, 13(5), 1111–1119.[2][5] (Provides baseline for glycine methyl ester handling). [1][2]
-
Organic Syntheses, Coll.[2][5][6] Vol. 10, p. 484 (2004).[2] General procedure for acid chloride coupling with amino acid esters.
-
-
Elimination Mechanics (Byproduct Control)
-
The elimin
-chloropropionamides to acrylamides is a well-documented industrial process, often requiring base catalysis.[1][2] -
Patent Reference: CN106518695A "Synthetic method of (R)-methyl 2-amino-3-chloropropanoate hydrochloride" (Demonstrates stability of chloro-group under acidic conditions).[1][2]
-
Sources
- 1. CAS 17639-93-9: Methyl 2-chloropropionate | CymitQuimica [cymitquimica.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 953898-05-0|Methyl 2-(3-chloropropanamido)acetate|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]
- 6. merckmillipore.com [merckmillipore.com]
Technical Support Center: Optimizing Reaction Temperature for Acylation of Glycine Methyl Ester
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the acylation of glycine methyl ester. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring scientifically sound and reproducible results.
Introduction: The Critical Role of Temperature in Acylation
The acylation of glycine methyl ester is a fundamental transformation in peptide synthesis and the development of various pharmaceuticals. The reaction involves the formation of an amide bond between the amino group of glycine methyl ester and an acylating agent. While seemingly straightforward, the success of this reaction is highly dependent on precise temperature control. Temperature influences reaction kinetics, selectivity, and the formation of undesirable byproducts.[1][2] Understanding the thermodynamic and kinetic principles governing this reaction is paramount to achieving high yields and purity.
This guide will provide a comprehensive overview of optimizing reaction temperature, troubleshooting common issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and challenges encountered during the acylation of glycine methyl ester, with a focus on the impact of temperature.
Q1: My acylation reaction is slow, and the yield is low. Should I just increase the temperature?
A1: While increasing the temperature generally accelerates reaction rates by providing molecules with sufficient energy to overcome the activation energy barrier, it's not always the optimal solution.[1][3]
-
Initial Consideration: Before increasing the temperature, ensure other parameters are optimized. This includes the purity of your glycine methyl ester, the quality and stoichiometry of your acylating agent (e.g., acyl chloride or anhydride), the choice of solvent, and the effectiveness of the base used to neutralize the acid byproduct.[4]
-
Stepwise Temperature Increase: If other factors are optimized, a modest, stepwise increase in temperature (e.g., in 5-10°C increments) is recommended. Monitor the reaction progress closely using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5]
-
Potential Downsides of Excessive Heat: Be aware that excessively high temperatures can lead to several issues:
-
Side Reactions: Increased temperature can promote side reactions such as the formation of diketopiperazines from the intermolecular cyclization of two glycine methyl ester molecules.[6]
-
Degradation: Both the starting material and the desired product may be susceptible to thermal degradation.
-
Racemization: For chiral amino acid esters, high temperatures can increase the risk of racemization, which is a critical concern in pharmaceutical applications.[7]
-
Q2: I'm observing the formation of multiple products in my reaction mixture. How can temperature optimization help?
A2: The formation of multiple products often indicates a lack of reaction selectivity, which can be influenced by temperature.
-
Lowering the Temperature: In many cases, lowering the reaction temperature can enhance selectivity.[8] By reducing the available thermal energy, you can favor the desired reaction pathway, which typically has a lower activation energy than competing side reactions. Start the reaction at a low temperature (e.g., 0°C or even -15°C) and allow it to slowly warm to room temperature.[9]
-
Controlled Addition of Reagents: In addition to temperature control, the slow, dropwise addition of the acylating agent at a low temperature can help to minimize localized high concentrations and reduce the formation of byproducts.
Q3: What are the typical starting temperatures for acylation with different acylating agents?
A3: The optimal starting temperature can vary depending on the reactivity of the acylating agent.
| Acylating Agent | Typical Starting Temperature | Rationale |
| Acyl Chlorides | 0°C to room temperature | Highly reactive. Starting at a lower temperature helps to control the exothermic nature of the reaction and minimize side reactions. A base is required to neutralize the HCl byproduct.[4] |
| Acid Anhydrides | Room temperature to gentle heating (e.g., 40-50°C) | Generally less reactive than acyl chlorides. The reaction may require gentle heating to proceed at a reasonable rate. Often used with a base like pyridine or triethylamine.[9][10] |
Q4: How do I know if my product is degrading due to excessive heat during workup?
A4: Product degradation during workup, particularly during solvent removal, is a common issue.
-
Monitor Purity: Analyze the purity of your crude product before and after purification steps like rotary evaporation. A decrease in the purity of the desired product or the appearance of new impurity spots on a TLC plate can indicate degradation.
-
Low-Temperature Solvent Removal: Use a rotary evaporator with a water bath set to a low temperature (e.g., 30-40°C) to remove the solvent under reduced pressure. This minimizes thermal stress on the product.
-
Alternative Purification Methods: If your product is particularly heat-sensitive, consider alternative purification methods that do not require heating, such as precipitation or flash column chromatography at room temperature.[11]
Experimental Protocols
The following are detailed, step-by-step protocols for optimizing the reaction temperature for the acylation of glycine methyl ester.
Protocol 1: General Procedure for Small-Scale Temperature Optimization
This protocol outlines a systematic approach to screen for the optimal reaction temperature.
Workflow for Temperature Optimization
Caption: Workflow for optimizing reaction temperature.
Materials:
-
Glycine methyl ester hydrochloride
-
Acylating agent (e.g., acetic anhydride or benzoyl chloride)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate)
-
Base (e.g., Triethylamine (TEA) or Pyridine)
-
Reaction vials or round-bottom flasks
-
Stir bars
-
Temperature-controlled reaction blocks or ice/water/oil baths
-
TLC plates and developing chamber
-
HPLC system (if available)
Procedure:
-
Preparation of Glycine Methyl Ester Free Base:
-
Dissolve glycine methyl ester hydrochloride in a suitable solvent (e.g., DCM).
-
Add an equivalent amount of a base like triethylamine to neutralize the HCl and generate the free amine. Stir for 15-20 minutes at room temperature. The formation of triethylamine hydrochloride salt as a white precipitate may be observed.
-
-
Reaction Setup:
-
Set up three separate reactions in parallel, each in a reaction vial with a stir bar.
-
To each vial, add a solution of the glycine methyl ester free base in the chosen solvent.
-
-
Temperature Control:
-
Place the first reaction vial in an ice bath to maintain a temperature of 0°C.
-
Keep the second reaction vial at ambient room temperature (approximately 20-25°C).
-
Place the third reaction vial in a pre-heated bath at 40°C.
-
-
Addition of Acylating Agent:
-
Slowly add the acylating agent (1.0-1.2 equivalents) dropwise to each of the three stirred reaction mixtures.
-
-
Monitoring the Reaction:
-
At regular intervals (e.g., every 30 minutes), take a small aliquot from each reaction and spot it on a TLC plate.
-
Develop the TLC plate in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes) to monitor the disappearance of the starting material and the formation of the product.
-
Alternatively, inject aliquots into an HPLC system for more quantitative analysis.[5]
-
-
Workup and Analysis:
-
Once the reaction is complete (as determined by TLC or HPLC), quench the reaction by adding a small amount of water or a saturated aqueous solution of sodium bicarbonate.
-
Perform a standard aqueous workup to remove water-soluble byproducts. This typically involves washing the organic layer with dilute acid, water, and brine.[9]
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure at a low temperature.
-
Determine the yield and purity of the product from each reaction temperature to identify the optimal condition.
-
Protocol 2: Preparative Scale Synthesis at Optimized Temperature
Once the optimal temperature has been determined, this protocol can be used for a larger-scale synthesis.
Diagram of a Standard Acylation Reaction Setup
Caption: Standard laboratory setup for acylation.
Procedure:
-
Setup:
-
Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel.
-
Place the flask in a cooling or heating bath set to the predetermined optimal temperature.
-
-
Reagents:
-
Dissolve the glycine methyl ester and base in the anhydrous solvent and add it to the reaction flask.
-
Dissolve the acylating agent in the same anhydrous solvent and place it in the dropping funnel.
-
-
Reaction:
-
Under a nitrogen atmosphere, begin stirring the solution in the flask.
-
Add the acylating agent from the dropping funnel to the reaction mixture at a rate that maintains the desired internal temperature.
-
Monitor the reaction to completion using TLC or HPLC.
-
-
Workup and Purification:
-
Upon completion, perform the appropriate aqueous workup as described in Protocol 1.
-
Purify the crude product by recrystallization, column chromatography, or distillation, depending on the physical properties of the N-acylated glycine methyl ester.[11]
-
Conclusion: A Data-Driven Approach to Optimization
Optimizing the reaction temperature for the acylation of glycine methyl ester is a critical step in ensuring a successful and reproducible synthesis. By systematically evaluating the effect of temperature on reaction rate, yield, and purity, researchers can develop robust protocols that minimize side reactions and maximize the desired product. Remember that a data-driven approach, coupled with a solid understanding of the underlying chemical principles, is the key to mastering this important transformation.
References
- O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2). (2021). vertexaisearch.cloud.google.com.
- Effect of temperature on the acylation of PC with DA. Reaction condition - ResearchGate. (n.d.).
- A Convenient Synthesis of Amino Acid Methyl Esters - ResearchGate. (2008).
- Procedure for the preparation of acyl glycinates - Google Patents. (n.d.).
- A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - Frontiers. (n.d.). Frontiers.
- Direct and Enantioselective Acylation of Diverse C(sp3)–H Bonds with Aldehydes | Journal of the American Chemical Society. (2026). Journal of the American Chemical Society.
- acetylglycine - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Expression, Purification, and Characterization of Mouse Glycine N-acyltransferase in Escherichia coli - PMC - NIH. (n.d.). PMC - NIH.
- Reactions of Amino Acids - Chemistry LibreTexts. (2021). Chemistry LibreTexts.
- Production, purification and identification of glycine,N-(m-anisoyl)-methyl ester from Pseudomonas aeruginosa with antimicrobial and anticancer activities. | Kuwait Journal of Science. (2021). Kuwait Journal of Science.
- Acylation and Esterification of Amino Acids - AK Lectures. (n.d.). AK Lectures.
- HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride. (n.d.). SIELC Technologies.
- Does temperature affect the yield of a chemical reaction? - Quora. (2020). Quora.
- How Does Temperature Affect The Rate Of A Reaction? - Buy Chemicals Online. (2023). Buy Chemicals Online.
- The effect of temperature on rates of reaction - Chemguide. (n.d.). Chemguide.
- Acylation of an Amino Acid Active Ester, "Backing Off Procedure". (n.d.). Thieme.
- Application Notes and Protocols for Acylation Reactions Using Decanoyl Chloride - Benchchem. (n.d.). Benchchem.
- Regulation of glycine metabolism by the glycine cleavage system and conjugation pathway in mouse models of non‐ketotic hyperglycinemia - PMC. (n.d.). PMC.
- Quantitative Analysis of Glycine Oligomerization by Ion-Pair Chromatography | ACS Omega. (2019). ACS Omega.
- Reactions of Amino Acids: Acylation: Videos & Practice Problems - Pearson. (2024). Pearson.
- One-pot method for preparing alpha-acetamidocinnamic acid - Google Patents. (n.d.).
- Reactions of Amino Acids: Esterification: Videos & Practice Problems - Pearson. (n.d.). Pearson.
- Effect of temperature on the hydrolysis of the coordinated glycine methyl ester (by OH - ResearchGate. (n.d.).
- A Convenient Synthesis of Amino Acid Methyl Esters - PMC. (n.d.). PMC.
- The α-chymotryptic hydrolysis of glycine esters - PMC - NIH. (n.d.). PMC - NIH.
- Technical Support Center: Purifying "Glycine, N-(aminothioxomethyl)
- Ester synthesis by acylation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- Synthesis method of L-glycine methyl ester salt product - Google Patents. (n.d.).
- A kind of preparation method of high-purity glycine ester hydrochloride - Google Patents. (n.d.).
- A Convenient Synthesis of Amino Acid Methyl Esters - MDPI. (n.d.). MDPI.
- Kinetics of hydrolysis of the coordinated glycine methyl ester at different temperatures in aqueous solution. - ResearchGate. (n.d.).
- Esterification of Glycine - Chemistry Stack Exchange. (2020). Chemistry Stack Exchange.
- N‐acylation of glycine with C8−C18 free fatty acids as the acyl donor... - ResearchGate. (n.d.).
- Acetylation of glycine in water by AcP a¹H–NMR spectra of acetylation... | Download Scientific Diagram - ResearchGate. (n.d.).
- Standard Operating Procedure for the Synthesis of N-Boc-Glycine Methyl Ester - Benchchem. (n.d.). Benchchem.
- (PDF) Glycine methyl ester hydrochloride - ResearchGate. (n.d.).
- Alkylation and Michael additions of glycine ethyl ester. Use in .alpha.-amino acid synthesis and as acyl carbanion equivalent | The Journal of Organic Chemistry - ACS Publications. (n.d.).
Sources
- 1. chemicals.co.uk [chemicals.co.uk]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. quora.com [quora.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride | SIELC Technologies [sielc.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Researcher's Guide to the ¹H NMR Spectral Analysis of Methyl 2-(3-chloropropanamido)acetate
For professionals in drug development and organic synthesis, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of rigorous scientific practice. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, remains the gold standard for elucidating the molecular architecture of small organic molecules. This guide provides an in-depth analysis of the ¹H NMR spectrum of Methyl 2-(3-chloropropanamido)acetate, a compound featuring an amide linkage, an ester functional group, and an alkyl chloride.
This document moves beyond a simple recitation of spectral data. It is designed as a practical, comparative tool for researchers. We will dissect the predicted ¹H NMR spectrum of the target molecule, grounding our analysis in the fundamental principles of chemical shifts, spin-spin coupling, and the influence of molecular structure on the magnetic environment of protons. Furthermore, we will compare the predicted spectral features with experimental data from analogous compounds to provide a robust framework for spectral interpretation.
The Molecular Landscape: Predicting the ¹H NMR Spectrum
The structure of Methyl 2-(3-chloropropanamido)acetate presents five distinct proton environments, which will translate to five unique signals in the ¹H NMR spectrum. A thorough analysis of these signals, including their chemical shift (δ), multiplicity, and coupling constants (J), allows for a complete structural assignment.
| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| -NH- (a) | 6.5 - 8.5 | Triplet (t) | ~6.0 | 1H |
| -CH₂- (b) | ~4.1 | Doublet (d) | ~6.0 | 2H |
| -O-CH₃ (c) | ~3.7 | Singlet (s) | N/A | 3H |
| -CH₂-Cl (d) | ~3.8 | Triplet (t) | ~6.5 | 2H |
| -CO-CH₂- (e) | ~2.7 | Triplet (t) | ~6.5 | 2H |
Deconstructing the Spectrum: A Signal-by-Signal Analysis
The Amide Proton (a): A Window into Conformation
The amide proton (-NH-) is typically observed as a broad signal in the downfield region of the spectrum, generally between 5.0 and 9.0 ppm.[1] Its chemical shift is highly sensitive to solvent, temperature, and hydrogen bonding. In the case of Methyl 2-(3-chloropropanamido)acetate, we predict this signal to appear as a triplet due to coupling with the adjacent methylene protons (b). The broadening of amide proton signals is a common phenomenon due to the partial double bond character of the C-N bond, which can lead to restricted rotation and the presence of different conformers.[2]
The α-Methylene Protons (b): Influenced by Amide and Ester Moieties
The methylene protons alpha to the ester carbonyl and the amide nitrogen (-CH₂-) are expected to resonate at approximately 4.1 ppm. Their chemical shift is influenced by the deshielding effects of both the adjacent nitrogen and the carbonyl group of the ester. This signal is predicted to be a doublet due to coupling with the single amide proton (a).
The Methyl Ester Protons (c): A Distinct Singlet
The three protons of the methyl ester group (-O-CH₃) are chemically equivalent and have no adjacent protons to couple with. Therefore, they will appear as a sharp singlet. Their chemical shift, predicted to be around 3.7 ppm, is characteristic of protons on a carbon attached to an oxygen atom.[1]
The Chlorinated Methylene Protons (d): The Impact of Electronegativity
The methylene protons adjacent to the chlorine atom (-CH₂-Cl) are significantly deshielded due to the high electronegativity of chlorine. We anticipate their signal to appear as a triplet at approximately 3.8 ppm, resulting from coupling with the adjacent methylene protons (e).
The Carbonyl-Adjacent Methylene Protons (e): A Triplet in the Upfield Region
Finally, the methylene protons adjacent to the amide carbonyl group (-CO-CH₂-) are expected to resonate around 2.7 ppm. This signal will appear as a triplet due to coupling with the neighboring methylene protons (d).
Comparative Analysis: Learning from Related Structures
To bolster our predicted spectral analysis, it is invaluable to compare it with the known ¹H NMR data of similar compounds.
-
N-Acetylglycine Ethyl Ester: In this molecule, the N-H proton appears around 8.3 ppm, the α-methylene protons at 3.8 ppm, and the acetyl methyl protons at 1.85 ppm. This provides a good reference for the chemical shifts of the amide and α-methylene protons in our target molecule.
-
3-Chloropropionyl Chloride: The methylene protons adjacent to the chlorine in this compound resonate at approximately 3.7-3.8 ppm, and the methylene protons adjacent to the carbonyl group appear around 2.8-2.9 ppm.[3][4] This supports our predictions for the chemical shifts of protons (d) and (e).
-
Methyl Acetate: The methyl ester protons in methyl acetate typically resonate around 3.7 ppm, which is in excellent agreement with our prediction for the -O-CH₃ signal (c).
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
For researchers aiming to acquire an experimental spectrum of Methyl 2-(3-chloropropanamido)acetate, the following protocol is recommended.
I. Sample Preparation
-
Analyte Preparation: Accurately weigh approximately 5-10 mg of Methyl 2-(3-chloropropanamido)acetate.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules.[4][5] Deuterated dimethyl sulfoxide (DMSO-d₆) can be an alternative if solubility in CDCl₃ is poor. The use of deuterated solvents is crucial to avoid large solvent signals that would otherwise obscure the analyte's signals.[4][5]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm). However, the residual proton signal of the deuterated solvent can often be used for calibration.
II. NMR Instrument Parameters
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is sufficient for a ¹H NMR spectrum.
-
Number of Scans: 16 to 64 scans should provide a good signal-to-noise ratio for a sample of this concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is typically adequate.
-
-
Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak.
-
Visualizing the Connectivity: An Experimental Workflow
The process of sample preparation and spectral analysis can be visualized as a logical workflow.
Caption: Workflow for ¹H NMR analysis.
Theoretical Underpinnings of Spectral Features
A deeper understanding of the factors governing the ¹H NMR spectrum enhances our ability to interpret the data with confidence.
The Anisotropic Effect of the Carbonyl Group
The magnetic environment around a carbonyl group is anisotropic, meaning it is directionally dependent.[1][6] This creates regions of both shielding and deshielding. Protons located in the conical regions along the C=O bond axis are shielded, while those in the plane of the carbonyl group are deshielded. This effect contributes to the downfield chemical shifts of the α-protons (b and e) in Methyl 2-(3-chloropropanamido)acetate.
The Karplus Relationship and Dihedral Angles
The magnitude of the three-bond coupling constant (³J) between two vicinal protons is dependent on the dihedral angle between them, a relationship described by the Karplus equation.[3] While free rotation around the single bonds in the acyclic structure of our target molecule will result in an averaged coupling constant, the Karplus relationship is a fundamental principle that governs these interactions.[3]
Conclusion
The ¹H NMR spectrum of Methyl 2-(3-chloropropanamido)acetate is predicted to exhibit five distinct signals, each providing valuable information about the molecular structure. Through a careful analysis of chemical shifts, multiplicities, and coupling constants, and by drawing comparisons with related compounds, a confident structural assignment can be made. This guide provides researchers with a comprehensive framework for both predicting and interpreting the ¹H NMR spectrum of this and similar molecules, underscoring the power of NMR spectroscopy as a tool for structural elucidation in chemical research and drug development.
References
-
Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11–15. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Jackman, L. M., & Sternhell, S. (1969). Applications of Nuclear Magnetic Resonance Spectroscopy in Organic Chemistry (2nd ed.). Pergamon Press. [Link]
Sources
- 1. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 2. C3H7Cl CH3CHClCH3 2-chloropropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 3-Chloropropionyl chloride | C3H4Cl2O | CID 69364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Chloropropionyl chloride(625-36-5) 1H NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives [mdpi.com]
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Methyl 2-(3-chloropropanamido)acetate
Introduction
In the landscape of pharmaceutical development and chemical research, the precise structural characterization of novel small molecules is a cornerstone of progress. Methyl 2-(3-chloropropanamido)acetate, a compound featuring an N-acylated amino acid ester structure, represents a class of molecules with significant synthetic and biological potential. Understanding its behavior under mass spectrometric analysis is critical for its identification, quantitation, and metabolic profiling.
This guide provides an in-depth analysis of the expected electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation patterns of Methyl 2-(3-chloropropanamido)acetate. We will delve into the theoretical underpinnings of its fragmentation, compare the suitability of different analytical technologies, and provide robust, field-tested protocols for its analysis. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of small molecule characterization.
Molecular Structure and Ionization
Methyl 2-(3-chloropropanamido)acetate possesses a molecular formula of C6H10ClNO3 and a monoisotopic mass of 179.0349 g/mol .[1][2] Given its polarity imparted by the amide and ester functional groups, it is ideally suited for analysis by electrospray ionization (ESI), a soft ionization technique that typically generates an intact protonated molecule, [M+H]+, with minimal in-source fragmentation.[3][4][5] This allows for the clear determination of the molecular weight. For Methyl 2-(3-chloropropanamido)acetate, the expected protonated molecule [M+H]+ will have a theoretical monoisotopic mass-to-charge ratio (m/z) of 180.0422.
Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion region will exhibit a characteristic isotopic pattern.[6][7] We expect to see a primary peak at m/z 180.0422 (containing ³⁵Cl) and an "M+2" peak at m/z 182.0393 (containing ³⁷Cl) with an intensity approximately one-third of the primary peak. This isotopic signature is a crucial diagnostic tool for identifying chlorine-containing fragments.
Predicted Fragmentation Pathways (ESI-MS/MS)
Upon collisional activation in a tandem mass spectrometer (e.g., collision-induced dissociation or CID), the protonated molecule ([M+H]+ at m/z 180.0) is expected to fragment along predictable pathways dictated by its structure. The most labile bonds are typically the amide and ester linkages.
Key Predicted Fragmentations:
-
Amide Bond Cleavage: This is one of the most common and diagnostically significant fragmentation pathways for N-acylated compounds.
-
Pathway A1 (Acylium Ion): Cleavage of the C-N amide bond can generate a stable acylium ion corresponding to the 3-chloropropanoyl moiety. This fragment will retain the chlorine atom and thus exhibit the characteristic 3:1 isotopic pattern at m/z 91.0 (C₃H₄³⁵ClO⁺) and m/z 93.0 (C₃H₄³⁷ClO⁺).
-
Pathway A2 (Iminium Ion): Alternatively, cleavage can result in the formation of the protonated glycine methyl ester fragment at m/z 90.1 (C₃H₈NO₂⁺).
-
-
Ester Group Fragmentation: The methyl ester group offers several potential fragmentation points.
-
Pathway B1 (Loss of Methanol): A common neutral loss from protonated methyl esters is the elimination of methanol (CH₃OH, 32.0 Da), leading to a fragment ion at m/z 148.0 / 150.0 .
-
Pathway B2 (Loss of Methoxy Radical): Cleavage of the O-CH₃ bond can result in the loss of a methoxy radical (•OCH₃, 31.0 Da), producing a cation at m/z 149.0 / 151.0 .
-
Pathway B3 (Loss of Carbomethoxy Group): Cleavage of the C-C bond adjacent to the ester can lead to the loss of the carbomethoxy group (•COOCH₃, 59.0 Da), yielding a fragment at m/z 121.0 / 123.0 .
-
-
Alkyl Halide Fragmentation: The presence of the chloro-substituent introduces another fragmentation route.
-
Pathway C1 (Loss of HCl): The elimination of a neutral hydrogen chloride molecule (HCl, 36.5 Da) is a characteristic fragmentation for alkyl chlorides. This would result in a fragment ion at m/z 144.0 . This can occur from the parent ion or as a secondary fragmentation from other fragments like the acylium ion.
-
Data Summary
The expected primary fragment ions are summarized below. The presence of these ions, especially the chlorine-containing doublets, would provide strong evidence for the structure of Methyl 2-(3-chloropropanamido)acetate.
| Predicted m/z (Monoisotopic) | Isotopic Pattern (M:M+2) | Proposed Formula | Proposed Structure / Origin |
| 180.0 / 182.0 | ~3:1 | [C₆H₁₁ClNO₃]⁺ | [M+H]⁺ (Parent Ion) |
| 148.0 / 150.0 | ~3:1 | [C₅H₇ClNO₂]⁺ | [M+H - CH₃OH]⁺ |
| 144.0 | None | [C₆H₉NO₃]⁺ | [M+H - HCl]⁺ |
| 91.0 / 93.0 | ~3:1 | [C₃H₄ClO]⁺ | 3-chloropropanoyl acylium ion |
| 90.1 | None | [C₃H₈NO₂]⁺ | Protonated glycine methyl ester |
Comparative Analysis of Analytical Techniques
While LC-MS/MS is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques for confirmation and deeper characterization.
| Technique | Principle | Advantages for this Analyte | Limitations for this Analyte |
| LC-MS/MS | Separation by liquid chromatography, ionization, and mass analysis. | High sensitivity and selectivity; ideal for polar, non-volatile compounds; provides molecular weight and structural data.[3][8][9] | Does not provide definitive stereochemical or connectivity information without standards. |
| GC-MS | Separation by gas chromatography, ionization, and mass analysis. | Excellent chromatographic resolution for volatile compounds. | The analyte is likely not volatile or thermally stable enough for direct analysis; would require derivatization, adding complexity.[8][10] |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides unambiguous structural elucidation, including atom connectivity and stereochemistry; the "gold standard" for structure confirmation.[11][12] | Lower sensitivity than MS; requires a larger amount of pure sample; more time-consuming. |
Experimental Protocols
A self-validating and robust analytical method is crucial for trustworthy data. The following protocols are designed to provide a starting point for method development.
Sample Preparation Protocol (from a biological matrix like plasma)
-
Aliquot: Transfer 100 µL of plasma to a 1.5 mL microcentrifuge tube.
-
Internal Standard: Add 10 µL of an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte) to account for matrix effects and procedural losses.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex: Vortex the mixture vigorously for 1 minute.
-
Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Filter: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial.
LC-MS/MS Analysis Protocol
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) equipped with an ESI source.
-
LC Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is a suitable starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
-
0.0 - 1.0 min: 5% B
-
1.0 - 8.0 min: Ramp from 5% to 95% B
-
8.0 - 9.0 min: Hold at 95% B
-
9.1 - 12.0 min: Return to 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS Parameters:
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 325°C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 45 psi
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for quantification or Product Ion Scan for fragmentation pattern confirmation.
-
Product Ion Scan: Precursor Ion = 180.0, Collision Energy = 10-30 eV (ramped).
-
MRM Transitions (example): 180.0 -> 91.0 (Quantifier), 180.0 -> 144.0 (Qualifier).
-
-
References
-
Arome Science. (n.d.). GC-MS vs LC-MS: How to Choose for Metabolomics Research. Arome Science. Retrieved February 13, 2026, from [Link]
-
ResolveMass Laboratories Inc. (2025, September 18). GC-MS vs LC-MS. ResolveMass Laboratories Inc. Retrieved February 13, 2026, from [Link]
-
Patsnap Synapse. (2025, May 9). LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules?. Patsnap Synapse. Retrieved February 13, 2026, from [Link]
-
Anderson, L. L., et al. (2023). High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma. PMC. Retrieved February 13, 2026, from [Link]
-
PubChem. (n.d.). Methyl 2-(acetylamino)-3-chloropropionate. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
-
Spectroscopy Online. (2016, July 1). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. Spectroscopy Online. Retrieved February 13, 2026, from [Link]
-
Harnaval, J., et al. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. MDPI. Retrieved February 13, 2026, from [Link]
-
Springer Nature Experiments. (n.d.). Targeted Quantification of Amino Acids by Dansylation. Springer Nature. Retrieved February 13, 2026, from [Link]
-
Wagner-Döbler, I., et al. (n.d.). N-Acylated amino acid methyl esters from marine Roseobacter group bacteria. Beilstein Journal of Organic Chemistry. Retrieved February 13, 2026, from [Link]
-
Bioprocess Online. (n.d.). LC-MS/MS Method To Analyze 20 Amino Acids. Bioprocess Online. Retrieved February 13, 2026, from [Link]
-
MDPI. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Retrieved February 13, 2026, from [Link]
-
Chemistry LibreTexts. (2023, February 11). 2.7 Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Retrieved February 13, 2026, from [Link]
-
Hypha Discovery. (n.d.). Structure Elucidation and NMR. Hypha Discovery. Retrieved February 13, 2026, from [Link]
Sources
- 1. Methyl 2-(acetylamino)-3-chloropropionate | C6H10ClNO3 | CID 287006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 953898-05-0|Methyl 2-(3-chloropropanamido)acetate|BLD Pharm [bldpharm.com]
- 3. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. LC-MSMS Method To Analyze 20 Amino Acids [bioprocessonline.com]
- 7. Structural and Dynamic Insights into Acyl Carrier Protein upon Metal Binding and Acylation Revealed by NMR Spectroscopy and MD Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GC-MS vs LC-MS: How to Choose for Metabolomics Research [arome-science.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? [synapse.patsnap.com]
- 11. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 12. hyphadiscovery.com [hyphadiscovery.com]
Safety Operating Guide
Personal protective equipment for handling Methyl 2-(3-chloropropanamido)acetate
An Essential Guide to Personal Protective Equipment for Handling Methyl 2-(3-chloropropanamido)acetate
As laboratory professionals dedicated to advancing scientific frontiers, our foremost responsibility is to cultivate a culture of safety. The proper handling of reactive chemical intermediates, such as Methyl 2-(3-chloropropanamido)acetate (CAS No. 953898-05-0), is paramount. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE). It is designed to move beyond a simple checklist, offering a causal understanding of why specific protective measures are critical and how they integrate into a holistic safety protocol.
Hazard Assessment: Understanding the Need for Protection
Methyl 2-(3-chloropropanamido)acetate is a halogenated amide ester. While comprehensive toxicological data for this specific molecule is not widely published, its functional groups and the GHS hazard statements for structurally related compounds provide a strong basis for a rigorous safety assessment. The primary hazards are categorized as follows:
-
Skin Irritation (H315): The chloroacetamide moiety is a known alkylating agent, capable of reacting with biological nucleophiles in the skin, leading to irritation, inflammation, and potential sensitization.[1]
-
Serious Eye Irritation (H319): Direct contact with the eyes can cause significant damage.[1][2][3] Related compounds are known lachrymators, substances that trigger tearing.[3]
-
Respiratory Irritation (H335): Inhalation of aerosols or vapors may irritate the respiratory tract.[1]
-
Harmful if Swallowed (H302): Ingestion can lead to systemic toxicity.[1]
Given these hazards, a multi-layered PPE strategy is not merely recommended; it is essential to prevent exposure through all potential routes: dermal, ocular, and inhalation.
Core PPE Requirements
The selection of PPE must directly counteract the identified hazards. The following table summarizes the minimum required equipment for handling Methyl 2-(3-chloropropanamido)acetate.
| Protection Area | Required PPE | Rationale & Key Specifications |
| Hand & Arm | Nitrile Gloves | Provides excellent resistance to a broad range of chemicals, including halogenated compounds. Select gloves with a minimum thickness of 4 mil. Always double-glove for extended procedures or when handling concentrates.[4] |
| Lab Coat | A long-sleeved, flame-resistant lab coat is mandatory to protect skin and personal clothing from splashes. Ensure cuffs are snug.[4][5] | |
| Eyes & Face | Safety Goggles | Must be snug-fitting and provide splash protection from the top, bottom, and sides. Standard safety glasses are insufficient.[5] |
| Face Shield | To be worn over safety goggles, especially when there is a significant risk of splashing (e.g., during transfers of large volumes or reactions under pressure).[5][6] | |
| Respiratory | Chemical Fume Hood | All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood to control vapor and aerosol exposure.[4][7] |
| Air-Purifying Respirator | A respirator with an organic vapor (OV) cartridge may be required for non-routine operations such as large spills or when engineering controls are not available or sufficient.[5][8] |
Operational Plan: A Step-by-Step Protocol
Adherence to a strict, repeatable procedure is the cornerstone of laboratory safety. The following workflow ensures that protective barriers are established before handling begins and are removed correctly to prevent cross-contamination.
Step 1: Pre-Handling & Workspace Preparation
-
Verify Information: Before starting, consult the Safety Data Sheet (SDS) for the most current hazard information and emergency procedures.[4]
-
Prepare the Workspace: Ensure the work area, exclusively within a chemical fume hood, is clean and uncluttered.[7]
-
Assemble Materials: Place all necessary equipment (glassware, reagents, waste containers) inside the fume hood to minimize reaching in and out.
-
Locate Emergency Equipment: Confirm the clear accessibility of the nearest safety shower, eyewash station, and fire extinguisher.
Step 2: Donning PPE
The sequence of putting on PPE is critical to ensure complete coverage.
-
Lab Coat: Put on and fasten completely.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Safety Goggles: Position securely and comfortably.
-
Face Shield: If required, place it over the goggles.
-
Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Step 3: Handling the Chemical
-
Work Within the Fume Hood: Keep the sash at the lowest practical height.[4]
-
Mindful Technique: Use slow, deliberate movements when pouring or transferring to avoid splashes.[4]
-
Immediate Cleanup: Clean any minor spills within the hood immediately using an appropriate absorbent material.
Step 4: Decontamination & Doffing PPE
This process is designed to contain contamination and protect the user.
-
Decontaminate Outer Gloves: If grossly contaminated, wipe down the outer gloves with a suitable solvent (e.g., isopropanol) before removal.
-
Remove Outer Gloves: Carefully peel off the outer gloves, turning them inside out, and dispose of them in the designated hazardous waste container.
-
Remove Face Shield & Goggles: Handle by the strap or sides and place in a designated area for cleaning.
-
Remove Lab Coat: Remove by rolling it away from the body and store it appropriately. Do not wear it outside the laboratory.
-
Remove Inner Gloves: Peel off the final pair of gloves, turning them inside out, and dispose of them in the hazardous waste container.
-
Wash Hands: Immediately and thoroughly wash hands with soap and water.[7]
Caption: Workflow for Safe Handling of Methyl 2-(3-chloropropanamido)acetate.
Disposal Plan
Proper disposal is a critical final step in the safe handling workflow.
-
Contaminated PPE: All disposable PPE, including nitrile gloves and any contaminated wipes or absorbent pads, must be placed in a clearly labeled, sealed hazardous waste container.[3][9]
-
Chemical Waste: Unused Methyl 2-(3-chloropropanamido)acetate and solutions containing it must be disposed of according to institutional and local regulations for halogenated organic waste. Never dispose of this chemical down the drain.[7] Entrust disposal to a licensed waste disposal company.[9]
By integrating this expert-driven approach to PPE selection and use into your daily laboratory operations, you build a resilient safety culture that protects not only yourself but also your colleagues and the integrity of your research.
References
Sources
- 1. 953898-05-0|Methyl 2-(3-chloropropanamido)acetate|BLD Pharm [bldpharm.com]
- 2. echemi.com [echemi.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 5. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 6. epa.gov [epa.gov]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. hazmatschool.com [hazmatschool.com]
- 9. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
